Meteneprost
Beschreibung
9-deoxo-9-methylene-PGEs are possible solution to PGE stability problem; stable in aqueous media from pH 1 to 14 & have biological properties similar to corresponding PGEs; cpd tested for use as early pregnancy terminater & has low incidence of nausea & gastrointestinal side effects; note that cpd is derivative of both PGE2 & PGF2alpha; structure in first source
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27)/b9-7-,14-13+/t18-,19+,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLGLMGSFIXSGO-KTXJXPLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018145 | |
| Record name | Meteneprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61263-35-2 | |
| Record name | Meteneprost | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61263-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meteneprost [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061263352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meteneprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METENEPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269EB4R1TV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Meteneprost: A Technical Whitepaper on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meteneprost, a synthetic prostaglandin (B15479496) E2 (PGE2) analog, is a pharmacologically significant compound utilized for its potent effects on smooth muscle, particularly in the context of cervical ripening and uterine contraction. Chemically identified as 9-deoxo-16,16-dimethyl-9-methylene-prostaglandin E2, its structural modifications confer greater stability compared to its endogenous counterpart, PGE2.[1] This document provides an in-depth technical guide to the core mechanism of action of this compound, detailing its molecular target, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways.
Core Mechanism of Action: Targeting the EP2 Receptor
This compound exerts its biological effects by acting as a selective agonist for the Prostaglandin E Receptor 2 (PTGER2), commonly known as the EP2 receptor.[2][3][4] The EP receptor family consists of four subtypes (EP1, EP2, EP3, and EP4), each coupled to distinct intracellular signaling pathways. The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the stimulatory G protein, Gαs.[5]
The Gαs-Adenylyl Cyclase-cAMP Signaling Pathway
The canonical signaling pathway initiated by the binding of this compound to the EP2 receptor is the activation of adenylyl cyclase, leading to an increase in the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP). This cascade proceeds through the following key steps:
-
Receptor Binding and G-Protein Activation: this compound binds to the EP2 receptor, inducing a conformational change that facilitates the exchange of GDP for GTP on the associated Gαs subunit.
-
Adenylyl Cyclase Activation: The activated Gαs subunit dissociates from the βγ subunits and binds to and activates adenylyl cyclase, an enzyme embedded in the plasma membrane.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cAMP.
-
Downstream Effector Activation: The accumulation of intracellular cAMP leads to the activation of several downstream effector proteins, most notably Protein Kinase A (PKA). Activated PKA can then phosphorylate a variety of cellular substrates, leading to the ultimate physiological response, such as smooth muscle relaxation in certain tissues or steroidogenesis in others. Another important cAMP effector is the Exchange protein activated by cAMP (Epac), which can mediate PKA-independent effects.
The following diagram illustrates the primary signaling pathway of this compound:
Quantitative Data
| Compound | Receptor Target | Binding Affinity (Ki) | Functional Potency (EC50) | Notes |
| This compound | EP2 | Not Found | Not Found | A stable, synthetic analog of PGE2. |
| Prostaglandin E2 (PGE2) | EP1, EP2, EP3, EP4 | ~1.8 nM (for EP2) | Varies by assay | Endogenous ligand with high affinity for all EP receptor subtypes. |
| Butaprost | EP2 | ~32 nM | Varies by assay | A commonly used selective EP2 receptor agonist. |
| ONO-AE1-259-01 | EP2 | ~1.8 nM | Varies by assay | A potent and selective EP2 receptor agonist. |
Experimental Protocols
The mechanism of action of this compound and similar prostaglandin analogs can be elucidated through a series of in vitro experiments. The following are detailed methodologies for key assays.
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This assay determines the affinity of this compound for the EP2 receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture a cell line stably expressing the human EP2 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of a radiolabeled EP2 ligand (e.g., [3H]-PGE2).
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
To determine non-specific binding, add a high concentration of unlabeled PGE2 to a set of wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram:
cAMP Accumulation Assay for Functional Potency (EC50) Determination
This assay measures the ability of this compound to stimulate the production of intracellular cAMP, providing a measure of its functional potency as an agonist.
Methodology:
-
Cell Culture:
-
Seed EP2-expressing cells into a multi-well plate and grow to near confluence.
-
-
Assay Protocol:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add increasing concentrations of this compound to the wells.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells using the lysis buffer provided with a cAMP detection kit.
-
Measure the intracellular cAMP concentration using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the measured cAMP concentration against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
Experimental Workflow Diagram:
Conclusion
This compound functions as a selective agonist of the prostaglandin EP2 receptor. Its primary mechanism of action involves the activation of the Gαs-adenylyl cyclase signaling pathway, leading to a rise in intracellular cAMP and subsequent activation of downstream effectors like PKA. This cascade of events ultimately mediates the physiological responses for which this compound is clinically utilized. The experimental protocols detailed herein provide a robust framework for the characterization of this compound and other EP2 receptor modulators, enabling a deeper understanding of their pharmacological profiles. Further research to determine the precise binding affinity and functional potency of this compound would be valuable for a more complete quantitative characterization.
References
- 1. Synthesis and biological activity of 9-deoxo-9-methylene and related prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are EP2 agonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. What are PGE2 agonists and how do they work? [synapse.patsnap.com]
- 5. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
Meteneprost: A Technical Guide to a Prostaglandin E2 Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meteneprost, a synthetic analog of prostaglandin (B15479496) E2 (PGE2), demonstrates significant potential in various therapeutic areas due to its targeted interaction with prostanoid receptors. As a stable derivative of the naturally occurring but labile PGE2, this compound offers a valuable tool for researchers and drug developers exploring the intricate signaling pathways governed by this class of lipid mediators. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action through EP receptor subtypes, and detailed protocols for key experimental assays. Particular emphasis is placed on its role in activating downstream signaling cascades, such as the cAMP/PKA and PI3K/Akt pathways, which are pivotal in cellular processes ranging from smooth muscle contraction to inflammation and cell survival.
Introduction
Prostaglandin E2 (PGE2) is a principal mediator in a vast array of physiological and pathological processes. Its effects are transduced by a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors, upon activation, trigger distinct intracellular signaling cascades, leading to diverse and sometimes opposing cellular responses. The inherent chemical instability of PGE2, however, limits its therapeutic and research applications.
This compound, also known by its chemical name 9-deoxo-16,16-dimethyl-9-methylene-prostaglandin E2, is a chemically stable analog of PGE2.[1] Its structural modifications confer a longer half-life while retaining biological activity, making it a subject of interest for various clinical applications, including the induction of labor and termination of pregnancy.[1] This guide delves into the technical details of this compound, providing researchers with the necessary information to design and execute robust experimental investigations.
Chemical and Physical Properties
This compound is a C23 prostanoid with a molecular formula of C23H38O4 and a molecular weight of 378.6 g/mol .[1] Its structure features the characteristic cyclopentane (B165970) ring of prostaglandins, with two aliphatic side chains. The key modifications relative to PGE2 are the replacement of the C9 keto group with an exocyclic methylene (B1212753) group and the presence of two methyl groups at the C16 position. These alterations contribute to its increased stability.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Systematic Name | 11α,15R-dihydroxy-16,16-dimethyl-9-methylene-prosta-5Z,13E-dien-1-oic acid | [1] |
| Synonyms | 9-deoxy-9-methylene-16,16-dimethyl PGE2, U-46785 | [1] |
| Molecular Formula | C23H38O4 | [1] |
| Molecular Weight | 378.6 g/mol | [1] |
| Appearance | Provided as a solution in methyl acetate | [1] |
| Solubility | Ethanol, DMSO, Dimethyl formamide (B127407) (~100 mg/ml); PBS (pH 7.2) (~5 mg/ml) | [1] |
| Storage | -20°C | [1] |
| Stability | ≥2 years at -20°C in methyl acetate | [1] |
Mechanism of Action: EP Receptor Engagement and Signaling
This compound exerts its biological effects by acting as an agonist at prostaglandin E2 (EP) receptors. While specific binding affinity data for this compound across all EP receptor subtypes is not extensively published, data from its close structural analog, 16,16-dimethyl PGE2, provides strong inferential evidence. 16,16-dimethyl PGE2 is known to act as an agonist on most EP receptor subtypes, with a particularly high affinity for the EP2 receptor, exhibiting a dissociation constant (Kd) of approximately 1 nM.[2] The activation of these receptors initiates distinct downstream signaling pathways.
EP Receptor Subtypes and Downstream Signaling
-
EP1 Receptor: Coupled to Gq proteins, its activation leads to an increase in intracellular calcium levels via the phospholipase C (PLC) pathway.
-
EP2 and EP4 Receptors: These receptors are coupled to Gs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA).
-
EP3 Receptor: This receptor is coupled to Gi proteins and its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
The following diagram illustrates the primary signaling pathways activated by PGE2 and its analogs like this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction of this compound with EP receptors and its downstream effects.
Radioligand Binding Assay for EP Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for the EP1, EP2, EP3, and EP4 receptors.
Objective: To quantify the competitive displacement of a radiolabeled ligand from EP receptors by this compound.
Materials:
-
Cell membranes prepared from cells stably expressing human EP1, EP2, EP3, or EP4 receptors.
-
Radioligand: [3H]-PGE2.
-
Unlabeled PGE2 (for non-specific binding determination).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-PGE2 (at a final concentration near its Kd), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of unlabeled PGE2 (at a final concentration of 10 µM), 50 µL of [3H]-PGE2, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [3H]-PGE2, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This protocol measures the ability of this compound to stimulate cAMP production, indicative of EP2 and EP4 receptor activation.
Objective: To quantify the EC50 of this compound for cAMP production in cells expressing EP2 or EP4 receptors.
Materials:
-
HEK293 cells stably expressing human EP2 or EP4 receptors.
-
Cell culture medium.
-
Assay Buffer: HBSS or PBS with 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
This compound.
-
Forskolin (positive control).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Cell Starvation: On the day of the assay, replace the culture medium with serum-free medium and incubate for 2-4 hours.
-
Compound Treatment: Aspirate the starvation medium and add 50 µL of assay buffer containing varying concentrations of this compound or controls (vehicle, forskolin).
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.
Western Blot for Akt Phosphorylation
This protocol assesses the activation of the PI3K/Akt pathway by this compound, which can be mediated by Gs-coupled EP receptors.
Objective: To detect changes in the phosphorylation of Akt at Ser473 in response to this compound treatment.
Materials:
-
Cells of interest (e.g., uterine smooth muscle cells, endometrial cells).
-
Cell culture medium.
-
This compound.
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt.
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat with varying concentrations of this compound for different time points (e.g., 5, 15, 30 minutes). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the antibody against total Akt to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-Akt band to the total Akt band.
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide a template for organizing experimental results based on the protocols described above. Researchers are encouraged to populate these tables with their own data.
Table 2: Hypothetical Binding Affinities (Ki) of this compound at EP Receptors
| EP Receptor Subtype | Ki (nM) |
| EP1 | [Insert experimental value] |
| EP2 | [Insert experimental value] |
| EP3 | [Insert experimental value] |
| EP4 | [Insert experimental value] |
Table 3: Hypothetical Functional Potencies (EC50) of this compound in cAMP Accumulation Assays
| EP Receptor Subtype | EC50 (nM) |
| EP2 | [Insert experimental value] |
| EP4 | [Insert experimental value] |
Table 4: Hypothetical Quantification of Akt Phosphorylation by this compound
| Treatment | Fold Change in p-Akt/Total Akt Ratio (vs. Vehicle) |
| This compound [1 nM] | [Insert experimental value] |
| This compound [10 nM] | [Insert experimental value] |
| This compound [100 nM] | [Insert experimental value] |
Conclusion
This compound represents a valuable research tool and a potential therapeutic agent due to its stability and activity as a prostaglandin E2 analog. This technical guide provides a foundational understanding of its mechanism of action and detailed protocols for its characterization. By elucidating the specific interactions of this compound with EP receptor subtypes and its downstream signaling effects, researchers can further unravel the complex roles of PGE2 in health and disease, paving the way for the development of novel therapeutic strategies. Further research is warranted to fully characterize the binding and functional profile of this compound at all EP receptor subtypes to build a more complete understanding of its pharmacological properties.
References
An In-Depth Technical Guide to the Chemical Structure and Properties of Meteneprost
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meteneprost is a synthetic prostaglandin (B15479496) E2 (PGE2) analogue that has garnered interest for its clinical applications in obstetrics and gynecology, primarily for cervical ripening and the termination of pregnancy. As a selective agonist, its pharmacological activity is mediated through its interaction with specific prostaglandin receptors, initiating a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes a detailed summary of its mechanism of action, receptor binding profile, and associated signaling pathways. Furthermore, this guide outlines key experimental methodologies relevant to the study of this compound, offering a valuable resource for researchers and professionals in the field of drug development.
Chemical Structure and Identification
This compound is chemically designated as (5Z,11α,13E,15R)-11,15-Dihydroxy-16,16-dimethyl-9-methyleneprosta-5,13-dien-1-oic acid. It is also known by other names such as 9-Deoxy-16,16-dimethyl-9-methylene-PGF2 and the code U-46785.[1][2] Its chemical identity is well-defined by its CAS Registry Number, IUPAC name, and molecular structure representations like SMILES and InChI.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid | [3] |
| CAS Number | 61263-35-2 | [1] |
| Molecular Formula | C23H38O4 | [1] |
| SMILES | CCCCC(C)(C)--INVALID-LINK--O)C(=C)C[C@H]1O">C@@HO | |
| InChI | InChI=1S/C23H38O4/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27)/b9-7-,14-13+/t18-,19+,20+,21+/m0/s1 |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes | Reference |
| Molecular Weight | 378.55 g/mol | ||
| Melting Point | Not available | A study on this compound potassium suppositories indicates that drug release is dependent on the melting temperature of the suppository base. | |
| Boiling Point | 520.5±50.0 °C at 760 mmHg | Predicted value. | |
| Solubility | Not available | Experimental data for solubility in water or other solvents is not readily available. General solubility determination methods can be applied. | |
| pKa | Not available | As a carboxylic acid, this compound is expected to have an acidic pKa. |
Pharmacological Properties and Mechanism of Action
This compound is a prostaglandin E2 analogue and exerts its effects by acting as an agonist at prostaglandin receptors. The primary target for this compound is believed to be the Prostaglandin E2 Receptor 2 (PTGER2), also known as the EP2 receptor.
Receptor Binding and Selectivity
While specific binding affinity data (Ki or IC50 values) for this compound across the full panel of prostanoid receptors (EP1, EP2, EP3, EP4, FP, DP, IP, TP) is not publicly available, its classification as a PGE2 analogue and its known biological effects strongly suggest activity at EP receptors. The KEGG DRUG database explicitly lists PTGER2 as a target for this compound.
For context, other prostaglandin analogues have been characterized for their receptor binding profiles. For instance, Travoprost acid shows high affinity for the FP receptor (Ki = 35 nM) with minimal affinity for other prostanoid receptors. Latanoprost acid also has a relatively high affinity for the FP receptor (Ki = 98 nM). In contrast, Bimatoprost acid is less selective, with significant affinity for FP, EP1, and EP3 receptors. The development of selective EP2 and EP4 receptor antagonists has further elucidated the distinct roles of these receptors.
Signaling Pathways
The EP2 receptor, the putative primary target of this compound, is a G-protein coupled receptor (GPCR) that is coupled to the Gs alpha subunit. Activation of the EP2 receptor by an agonist like this compound leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological response.
The following diagram illustrates the generally accepted signaling pathway for EP2 receptor activation:
Pharmacological Effects
The primary pharmacological effects of this compound are centered on the female reproductive system:
-
Cervical Ripening: this compound promotes the softening, effacement, and dilation of the cervix. This is thought to be mediated by the activation of collagenase and remodeling of the extracellular matrix in the cervical tissue, processes influenced by prostaglandins (B1171923).
-
Uterine Contractions: As a prostaglandin analogue, this compound can induce uterine contractions, which is a key component of its use in the termination of pregnancy. The precise signaling pathways leading to uterine contraction following EP receptor activation are complex and can involve interplay between different EP receptor subtypes.
Key Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, standard methodologies for characterizing similar compounds can be applied.
Radioligand Binding Assay for Prostaglandin Receptors
This assay is used to determine the binding affinity of this compound for various prostaglandin receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for EP and FP receptors.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human recombinant prostaglandin receptor of interest (e.g., EP2, EP4).
-
Harvest the cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate the cell membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2 for EP receptors) and varying concentrations of unlabeled this compound.
-
Incubate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
The following diagram outlines the workflow for a competitive radioligand binding assay:
Assessment of Cervical Ripening in Clinical Trials
The efficacy of this compound in inducing cervical ripening is a key clinical endpoint.
Objective: To quantitatively assess the change in cervical status following the administration of this compound.
Methodology:
-
Patient Selection: Recruit pregnant women with an indication for labor induction and an unfavorable cervix.
-
Baseline Assessment: Before administration of this compound, perform a baseline cervical examination and calculate the Bishop score. The Bishop score is a standardized method to quantify cervical status based on dilation, effacement, consistency, position, and fetal station.
-
Intervention: Administer this compound according to the trial protocol (e.g., vaginal gel).
-
Follow-up Assessment: At a predetermined time point after administration, repeat the cervical examination and calculate the Bishop score.
-
Data Analysis: Compare the change in Bishop score from baseline to the follow-up assessment. A significant increase in the Bishop score indicates successful cervical ripening. Other parameters such as the time to onset of labor and the need for oxytocin (B344502) augmentation can also be assessed.
Clinical Applications and Significance
This compound has been investigated in clinical trials for its utility in the termination of early pregnancy, often in combination with mifepristone. Its ability to induce both cervical ripening and uterine contractions makes it an effective agent for this indication. Studies have compared its efficacy and side-effect profile to other prostaglandins like misoprostol.
Conclusion
This compound is a structurally defined prostaglandin E2 analogue with significant pharmacological effects on the female reproductive system. Its mechanism of action is primarily through the activation of the EP2 receptor, leading to a cascade of events that result in cervical ripening and uterine contractions. While much is known about its clinical utility, further research is warranted to fully elucidate its receptor binding profile and the specific downstream signaling pathways it modulates. The experimental protocols outlined in this guide provide a framework for future investigations into the detailed pharmacological properties of this compound, which will be invaluable for the development of new therapeutic strategies in obstetrics and gynecology.
References
- 1. Methods for assessing pre‐induction cervical ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for assessing pre-induction cervical ripening, the ability of the cervix to open in response to spontaneous uterine contractions | Cochrane [cochrane.org]
- 3. Cervical Ripening and Induction of Labor | AAFP [aafp.org]
Pharmacological Profile of Meteneprost: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meteneprost, also known by its chemical name 9-deoxo-16,16-dimethyl-9-methylene-prostaglandin E2, is a synthetic analog of prostaglandin (B15479496) E2 (PGE2).[1] As a member of the prostaglandin E class, it exhibits significant biological activity, primarily related to the stimulation of smooth muscle. Its chemical modification, specifically the replacement of the C-9 carbonyl group with an exo-methylene group, confers greater chemical stability compared to its parent compound, PGE2.[1] This enhanced stability, coupled with a pharmacological profile that retains potent uterine-stimulating effects with a potentially improved side-effect profile, has led to its investigation, particularly in the field of reproductive health.[1]
This technical guide provides a comprehensive overview of the available pharmacological data on this compound, including its mechanism of action, receptor interactions, in vitro and in vivo effects, and its application in clinical settings. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.
Chemical and Physical Properties
This compound is a structurally modified prostaglandin E2 analog.
| Property | Value |
| Chemical Name | 9-deoxo-16,16-dimethyl-9-methylene-prostaglandin E2[1] |
| Synonyms | This compound, U-46785[1] |
| Molecular Formula | C23H38O4 |
| Molecular Weight | 378.55 g/mol |
Mechanism of Action and Signaling Pathways
As a prostaglandin E2 analog, the primary mechanism of action of this compound is through its interaction with prostanoid E (EP) receptors, which are a class of G-protein coupled receptors (GPCRs). While direct and quantitative binding data for this compound across all EP receptor subtypes (EP1, EP2, EP3, and EP4) are not extensively available in the public domain, its pharmacological effects, particularly uterine contraction, suggest it functions as a potent agonist at one or more of these receptors. The KEGG DRUG database indicates that this compound targets the PTGER2, the gene encoding the EP2 receptor.
The EP2 receptor is known to couple to the Gs alpha subunit of the G-protein complex. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This second messenger, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response. In the context of smooth muscle, the signaling cascade can be complex, but for uterine tissue, activation of prostaglandin receptors ultimately leads to increased intracellular calcium and contraction.
Below is a diagram illustrating the putative signaling pathway for this compound via the EP2 receptor.
References
An In-depth Technical Guide to the In Vitro Cellular Effects of Meteneprost
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct in vitro studies detailing the specific cellular effects of Meteneprost are limited in the public domain. This guide synthesizes information from in vitro studies on Prostaglandin (B15479496) E2 (PGE2) and its analogues to infer the expected cellular effects of this compound, which is itself a synthetic PGE2 analogue. The experimental protocols and signaling pathways described are standard methodologies and known pathways for PGE2 receptor activation.
Introduction to this compound and Prostaglandin E2 Signaling
This compound (9-deoxy-16,16-dimethyl-9-methylene-prostaglandin E2) is a synthetic analogue of prostaglandin E2 (PGE2). Like PGE2, its cellular effects are mediated through binding to and activation of a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[1] These receptors are expressed in various tissues and cell types, and their activation triggers distinct intracellular signaling cascades.[1]
-
EP1 Receptor: Coupled to Gαq, its activation leads to an increase in intracellular calcium levels.
-
EP2 and EP4 Receptors: Coupled to Gαs, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1]
-
EP3 Receptor: Primarily coupled to Gαi, its activation inhibits adenylyl cyclase, resulting in decreased cAMP levels. Some isoforms can also couple to other G proteins.[1]
The diverse expression patterns and signaling pathways of these receptors mean that PGE2 and its analogues can have varied, and sometimes opposing, effects depending on the cellular context. In cancer biology, for instance, PGE2 signaling has been implicated in promoting cell proliferation, migration, and invasion, while inhibiting apoptosis.[2]
Quantitative Data on the In Vitro Effects of PGE2 and its Analogues
The following table summarizes quantitative data from in vitro studies on PGE2 and other EP receptor agonists. This data provides a framework for understanding the potential potency and cellular impact of this compound.
| Compound | Assay Type | Cell Line/System | Parameter | Value | Key Findings |
| PGE2 | Proliferation Assay | Epithelial Ovarian Cancer Cells (MDAH-2774, SKOV3) | - | - | Stimulated proliferation and reduced apoptosis in a dose-dependent manner. |
| PGE2 | Apoptosis Assay | Epithelial Ovarian Cancer Cells (MDAH-2774, SKOV3) | - | - | Reduced apoptosis, associated with an increased Bcl-2:bax mRNA ratio. |
| 17-phenyl-trinor-prostaglandin E2 (17-PT-PGE2) | Proliferation Assay | Osteosarcoma Cells | - | - | Increased cell proliferation and decreased apoptosis. |
| Butaprost (EP2 Agonist) | cAMP Assay | C6 Glioma Cells expressing human EP2 | EC50 | ~0.3 nM (for PGE2) | Used to screen for allosteric potentiators of the EP2 receptor. |
| PGN-9856 (EP2 Agonist) | Radioligand Binding | Human recombinant EP2 receptors | pKi | ≥ 8.3 | Demonstrated high affinity and selectivity for the EP2 receptor. |
| PGN-9856 (EP2 Agonist) | Functional cAMP Assay | Cells expressing human recombinant EP2 receptors | pEC50 | ≥ 8.5 | Showed potent agonism, comparable to PGE2. |
Signaling Pathways
The cellular effects of this compound are dictated by the specific EP receptors it activates and their downstream signaling cascades.
EP1 Receptor Signaling Pathway
Caption: EP1 receptor activation by this compound leads to Gαq-mediated PLC activation, increasing intracellular Ca²⁺ and activating PKC.
EP2/EP4 Receptor Signaling Pathway
Caption: EP2/EP4 receptor activation by this compound stimulates Gαs and adenylyl cyclase, increasing cAMP levels and activating PKA.
EP3 Receptor Signaling Pathway
Caption: EP3 receptor activation by this compound inhibits adenylyl cyclase via Gαi, leading to a decrease in intracellular cAMP levels.
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro assessment of this compound's cellular effects.
General Experimental Workflow
Caption: A generalized workflow for in vitro analysis of this compound, from cell culture preparation to data analysis.
Protocol 1: Cell Viability/Proliferation (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (and appropriate vehicle controls). Incubate for desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (typically at a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at various concentrations for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by this compound.
Protocol 3: Intracellular cAMP Measurement
This assay quantifies the level of intracellular cAMP, a key second messenger for EP2 and EP4 receptor signaling.
-
Cell Culture and Treatment: Seed cells in a suitable plate format (e.g., 96-well or 384-well). Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Use a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based) for detection. In these assays, endogenous cAMP from the cell lysate competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody.
-
Data Acquisition: Measure the signal (e.g., fluorescence or luminescence) using a compatible plate reader. The signal is inversely proportional to the amount of cAMP in the sample.
-
Analysis: Generate a standard curve using known concentrations of cAMP. Interpolate the cAMP concentrations in the samples from the standard curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal cAMP response).
Conclusion
While direct experimental data on this compound is scarce, its structural similarity to PGE2 provides a strong basis for predicting its in vitro cellular effects. It is expected to modulate cell proliferation, apoptosis, and other cellular processes through the activation of EP receptors. The provided protocols and pathway diagrams offer a comprehensive framework for researchers to systematically investigate the specific effects of this compound in relevant cell models, thereby elucidating its therapeutic potential and mechanism of action.
References
The Role of Meteneprost in Uterine Contraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meteneprost, a synthetic analog of prostaglandin (B15479496) E2 (PGE2), is a potent uterotonic agent. This technical guide provides a comprehensive overview of the molecular mechanisms, pharmacological properties, and experimental data related to the action of this compound on uterine smooth muscle. By acting as an agonist at the prostaglandin E2 receptor subtype 2 (EP2), this compound initiates a signaling cascade that leads to the modulation of myometrial contractility. This document details the signaling pathways, summarizes quantitative pharmacological data, and outlines relevant experimental protocols to serve as a resource for researchers and professionals in drug development.
Introduction
Prostaglandins (B1171923) are a class of lipid compounds that play a crucial role in regulating various physiological processes, including the contraction and relaxation of smooth muscle. In the context of reproductive medicine, prostaglandins are of significant interest for their effects on the myometrium, the smooth muscle layer of the uterus. This compound, chemically known as 9-deoxo-16,16-dimethyl-9-methylene-PGE2, is a stable synthetic analog of PGE2.[1] Its structural modifications confer a longer half-life compared to the endogenous PGE2, making it a valuable compound for clinical and research applications.[2] This guide will delve into the specific role of this compound in inducing uterine contractions.
Mechanism of Action: EP2 Receptor-Mediated Signaling
This compound exerts its effects on the myometrium primarily through its interaction with the prostaglandin E2 receptor subtype 2 (EP2), a G-protein coupled receptor (GPCR).[3] The binding of this compound to the EP2 receptor initiates a downstream signaling cascade that ultimately modulates uterine smooth muscle tone.
Signaling Pathway
The activation of the EP2 receptor by this compound leads to the stimulation of the Gs alpha subunit (Gαs) of the associated heterotrimeric G-protein.[4] This, in turn, activates adenylyl cyclase, an enzyme responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). While in many smooth muscle types, an increase in cAMP leads to relaxation, the signaling in the myometrium is more complex. In uterine smooth muscle cells, the EP2 receptor-mediated increase in cAMP is linked to the potentiation of contractions under certain physiological conditions, particularly in the context of labor. The precise downstream effectors of PKA in myometrial cells that lead to contraction are an area of ongoing research.
References
Synonyms for Meteneprost in scientific literature (e.g., 9-methylene PGE2, U-46785)
Introduction
Meteneprost, a synthetic analog of prostaglandin (B15479496) E2 (PGE2), is a compound of significant interest in pharmaceutical research and development due to its potent biological activities. Known by various synonyms, including 9-deoxo-16,16-dimethyl-9-methylene-PGE2 and the research code U-46785, this guide provides a comprehensive overview of its chemical identity, biological functions, and associated experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed technical information on this compound.
Synonyms and Chemical Identity
This compound is identified in scientific literature and chemical databases through a variety of names and codes. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous scientific communication.
| Type | Identifier |
| Common Name | This compound |
| Systematic Name | (5Z,11α,13E,15R)-11,15-Dihydroxy-16,16-dimethyl-9-methyleneprosta-5,13-dien-1-oic acid |
| Synonym | 9-Deoxo-16,16-dimethyl-9-methylene-PGE2 |
| Synonym | 9-methylene-PGE2 |
| Research Code | U-46785 |
| CAS Number | 61263-35-2 |
Biological Activity and Quantitative Data
Table 2.1: Receptor Binding and Agonist Activity of 16,16-dimethyl PGE2 (A this compound Analog)
| Receptor Subtype | Parameter | Value | Compound | Comments |
| EP2 | Kd | ~1 nM | 16,16-dimethyl PGE2 | Acts as an agonist on most EP receptor subtypes.[1] |
Table 2.2: Pharmacokinetic Parameters of 16,16-dimethyl PGE2 in Animal Models
| Species | Dosage | Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | AUC0–inf (ng·h/mL) |
| Mouse (C57BL/6J) | 35 µg | SC | 44.53 | 0.25 | 1.8 | 112.50 |
| Mouse (JDO) | 35 µg | SC | 63.96 | 0.25 | 1.1 | 114.48 |
| Non-human Primate | 0.1 mg/kg | SC | 7.68 | 1.0 | 3.26 | 29.20 |
Data from a study on 16,16-dimethyl PGE2, a close structural analog of this compound.[2][3]
A study on this compound (9-deoxo-16,16-dimethyl-9-methylene-PGE2) found that a plasma level of approximately 20 ng/mL was associated with uterine contractility sufficient for therapeutic applications.[4]
Signaling Pathways
This compound, acting through the EP receptors, is anticipated to trigger downstream signaling cascades similar to those of its parent compound, PGE2. The specific pathway activated depends on the EP receptor subtype expressed in the target tissue.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and its analogs.
Human Uterine Smooth Muscle Contraction Assay
This protocol is adapted from a method for measuring ex vivo myometrial contractility and can be used to assess the effects of this compound.[5]
Objective: To determine the effect of this compound on the contractility of human uterine smooth muscle.
Materials:
-
Human myometrial biopsies
-
Physiological Saline Solution (PSS)
-
This compound stock solution
-
Organ bath system with force transducers
-
Data acquisition software
Procedure:
-
Obtain fresh human myometrial tissue from biopsies.
-
Dissect the tissue into fine strips (approximately 2-3 mm in width and 5-7 mm in length).
-
Mount the tissue strips in an organ bath containing PSS, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate for at least 60 minutes, during which spontaneous contractions may develop.
-
Once a stable baseline of contractile activity is established, add this compound to the organ bath in a cumulative, concentration-dependent manner.
-
Record the changes in contractile force and frequency using a force transducer and data acquisition software.
-
Analyze the data to determine the EC50 or IC50 of this compound on uterine contractions.
Platelet Aggregation Assay
This protocol describes a method to assess the effect of this compound on platelet aggregation.
Objective: To determine the inhibitory or potentiating effect of this compound on platelet aggregation.
Materials:
-
Freshly drawn human blood
-
Anticoagulant (e.g., sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonist (e.g., ADP, collagen)
-
This compound stock solution
-
Platelet aggregometer
Procedure:
-
Collect human blood into tubes containing an anticoagulant.
-
Prepare PRP and PPP by differential centrifugation.
-
Adjust the platelet count in the PRP using PPP.
-
Pre-incubate a sample of PRP with a known concentration of this compound or vehicle control.
-
Initiate platelet aggregation by adding a sub-maximal concentration of a platelet agonist.
-
Monitor the change in light transmittance using a platelet aggregometer for a set period.
-
Calculate the percentage of aggregation and determine the effect of this compound.
Intracellular cAMP Measurement Assay
This protocol outlines a method to measure changes in intracellular cyclic AMP (cAMP) levels in response to this compound, which is crucial for understanding its activity at EP2 and EP4 receptors.[6]
Objective: To quantify the effect of this compound on intracellular cAMP production.
Materials:
-
Cultured cells expressing EP receptors (e.g., HEK293, CHO)
-
This compound stock solution
-
cAMP assay kit (e.g., ELISA, HTRF)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Replace the growth medium with a serum-free medium and incubate.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Lyse the cells to release intracellular cAMP.
-
Perform the cAMP measurement according to the instructions of the chosen assay kit.
-
Read the output signal using a microplate reader.
-
Generate a dose-response curve and calculate the EC50 for cAMP production.
Conclusion
This compound, a stable and potent analog of PGE2, represents a valuable tool for research in various physiological systems. While a comprehensive pharmacological profile with specific binding and potency data for all EP receptor subtypes is not fully available in the public literature, the information on its synonyms, the activity of closely related compounds, and established experimental protocols provide a solid foundation for further investigation. This guide serves as a technical resource to facilitate the design and execution of studies aimed at elucidating the full therapeutic potential of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma levels of 9-deoxo-16,16-dimethyl-9-methylene-PGE2 in connection with its development as an abortifacient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
Methodological & Application
Meteneprost in Research Models: A Detailed Guide to Dosage and Administration
For Researchers, Scientists, and Drug Development Professionals
Meteneprost, a synthetic analog of prostaglandin (B15479496) E2 (PGE2), is a potent uterotonic agent investigated for its utility in obstetrics and gynecology. Its stability and specific pharmacological profile make it a subject of interest in preclinical and clinical research. This document provides a comprehensive overview of this compound dosage and administration in various research models, complete with detailed protocols and an exploration of its signaling pathways.
Data Presentation: Dosage and Administration
The following tables summarize the available quantitative data on this compound dosage and administration from preclinical and clinical studies.
Table 1: this compound Dosage in Preclinical Research Models
| Animal Model | Route of Administration | Dosage | Research Focus | Citation |
| Monkey | Intramuscular (IM) | 0.5 mg (single injection, in combination) | Termination of first-trimester pregnancy | [1] |
| Rat | Not Specified | Not Specified (Implied use in enteropooling assays) | Gastrointestinal side effects | [2] |
Note: Specific dosages for rat models in uterotonic or gastrointestinal studies were not explicitly found in the reviewed literature, though the use of rats in such studies is implied.
Table 2: this compound Dosage in Human Clinical Trials
| Population | Route of Administration | Dosage | Research Focus | Citation |
| Women | Vaginal (gel) | 5 mg | Termination of early pregnancy | [3] |
| Women | Vaginal (suppository) | 60 mg and 75 mg | Second-trimester abortion | [1][4] |
| Women | Intravenous (IV) Infusion | Not specified (to achieve plasma levels of ~20 ng/ml) | Induction of second-trimester abortion | [4][5] |
| Women | Oral | Not specified | Termination of second-trimester abortion | [5] |
| Women | Rectal | 20 mg (at 6-hour intervals) | Induction of second-trimester abortion | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and advancing research. Below are generalized protocols for assessing the effects of this compound in common research models.
Protocol 1: Evaluation of Uterotonic Activity in Rodent Models (In Vivo)
This protocol outlines a general procedure for assessing the uterine contractile response to this compound in a rat model.
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Female, non-pregnant or late-stage pregnant for specific studies.
-
Housing: Standard laboratory conditions with controlled light-dark cycles and access to food and water ad libitum.
2. Experimental Groups:
-
Control Group: Vehicle administration (e.g., saline or appropriate solvent).
-
Treatment Groups: Multiple dose levels of this compound.
3. Drug Preparation and Administration:
-
This compound is dissolved in a suitable vehicle (e.g., ethanol, saline).
-
Administration can be performed via various routes, including:
-
Intravenous (IV): Via the tail vein for rapid systemic delivery.
-
Intraperitoneal (IP): Injection into the peritoneal cavity.
-
Subcutaneous (SC): Injection under the skin.
-
Oral (PO): By gavage.
-
4. Measurement of Uterine Contractions:
-
Anesthetize the rat (e.g., with isoflurane).
-
A small incision is made in the abdomen to expose the uterus.
-
A force transducer is attached to the uterine horn to measure isometric contractions.
-
Alternatively, an intrauterine balloon catheter connected to a pressure transducer can be used to measure changes in intrauterine pressure.
-
After a stabilization period, the vehicle or this compound is administered.
-
Uterine activity (frequency, amplitude, and duration of contractions) is recorded for a defined period.
5. Data Analysis:
-
The data from the treatment groups are compared to the control group to determine the dose-dependent effects of this compound on uterine contractility.
Protocol 2: Assessment of Gastrointestinal Side Effects in Rodent Models
This protocol describes a method to evaluate the potential for this compound to induce diarrhea (enteropooling) in a rat model.
1. Animal Model:
-
Species: Wistar or Sprague-Dawley rats.
-
Preparation: Animals are fasted overnight with free access to water.
2. Experimental Groups:
-
Control Group: Vehicle administration.
-
Positive Control: A known diarrheal agent (e.g., high-dose Misoprostol).
-
Treatment Groups: Different doses of this compound.
3. Drug Administration:
-
This compound or control substances are administered orally (gavage).
4. Observation and Measurement:
-
Animals are housed in individual cages with a pre-weighed absorbent paper lining the bottom.
-
The incidence and severity of diarrhea are observed and scored at regular intervals over several hours.
-
At the end of the experiment, the animals are euthanized, and the small intestine is isolated.
-
The intestinal contents are collected and weighed to quantify fluid accumulation (enteropooling).
5. Data Analysis:
-
The enteropooling effect and the incidence of diarrhea in the this compound-treated groups are compared to the control groups.
Signaling Pathways and Mechanisms of Action
This compound, as a PGE2 analog, is presumed to exert its effects by binding to and activating prostaglandin E receptors (EP receptors), which are G-protein coupled receptors. The primary receptor subtype involved in uterine contraction is the EP3 receptor, while EP2 and EP4 receptors are also implicated in other physiological responses.
The binding of this compound to the EP3 receptor is thought to activate Gq and/or Gi proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular calcium and activated PKC contribute to the phosphorylation of myosin light chains, leading to smooth muscle contraction. Activation of Gi inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, which can also promote contraction.
References
- 1. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kirkmaxey.com [kirkmaxey.com]
- 3. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma levels of 9-deoxo-16,16-dimethyl-9-methylene-PGE2 in connection with its development as an abortifacient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Meteneprost In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meteneprost is a synthetic analog of prostaglandin (B15479496) E2 (PGE2). Prostaglandins are lipid autacoids that exert a wide range of physiological and pathological effects by activating specific G-protein coupled receptors (GPCRs). PGE2, in particular, signals through four receptor subtypes: EP1, EP2, EP3, and EP4.[1][2][3][4] These receptors are coupled to different intracellular signaling pathways, leading to diverse cellular responses. Due to the limited availability of specific in vitro studies on this compound, the following protocols and application notes are based on established methodologies for studying PGE2 and its analogs. These assays can be adapted to characterize the pharmacological profile of this compound.
Data Presentation
The following table summarizes the expected quantitative data from the described in vitro assays. The values are representative for PGE2 and its analogs and should be determined experimentally for this compound.
| Assay Type | Key Parameters | Typical Values for PGE2 Analogs | Purpose |
| Receptor Binding Assay | Ki (inhibition constant) | 1 - 100 nM | To determine the binding affinity of this compound to each of the four EP receptor subtypes (EP1-EP4). |
| cAMP Accumulation Assay | EC50 (half-maximal effective concentration) | 0.1 - 50 nM | To quantify the functional potency of this compound at EP2 and EP4 receptors, which are Gs-coupled. |
| Calcium Mobilization Assay | EC50 (half-maximal effective concentration) | 1 - 200 nM | To assess the functional activity of this compound at the Gq-coupled EP1 receptor. |
| Cell Proliferation Assay | GI50 (half-maximal growth inhibition concentration) | Varies with cell line | To evaluate the effect of this compound on cell growth and viability. |
Experimental Protocols
Competitive Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound for the individual EP receptor subtypes.
Materials:
-
Cell membranes expressing a single human EP receptor subtype (EP1, EP2, EP3, or EP4).
-
Radiolabeled PGE2 (e.g., [3H]-PGE2).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare a series of dilutions of this compound in binding buffer.
-
In a 96-well plate, add the cell membranes, [3H]-PGE2 (at a concentration close to its Kd), and either this compound dilution or vehicle.
-
Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2.
-
Calculate the specific binding at each concentration of this compound and determine the Ki value using competitive binding analysis software.
cAMP Accumulation Assay
This assay measures the ability of this compound to stimulate cAMP production, which is a hallmark of EP2 and EP4 receptor activation.[5]
Materials:
-
A cell line stably expressing either the human EP2 or EP4 receptor (e.g., HEK293 or CHO cells).
-
This compound.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the phosphodiesterase inhibitor for a short period (e.g., 30 minutes).
-
Add increasing concentrations of this compound to the wells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log concentration of this compound to determine the EC50 value.
Intracellular Calcium Mobilization Assay
This assay is used to assess the activation of the EP1 receptor, which is coupled to the Gq protein and signals through an increase in intracellular calcium.
Materials:
-
A cell line stably expressing the human EP1 receptor.
-
This compound.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a black, clear-bottom 96-well plate and allow them to attach.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject increasing concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Calculate the peak fluorescence response for each concentration and plot against the log concentration of this compound to determine the EC50.
Signaling Pathways and Visualizations
This compound, as a PGE2 analog, is expected to activate one or more of the four EP receptor subtypes, each triggering a distinct signaling cascade.
Caption: Generalized signaling pathway for PGE2 analogs like this compound.
Caption: General experimental workflow for in vitro characterization of this compound.
References
- 1. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Use of Meteneprost in Combination with Mifepristone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Meteneprost in combination with Mifepristone for the termination of early pregnancy, based on available clinical trial data. Detailed protocols, quantitative data summaries, and mechanistic diagrams are presented to guide research and development.
Introduction
Mifepristone, a synthetic steroid, acts as a progesterone (B1679170) receptor antagonist.[1][2] By blocking progesterone, Mifepristone leads to the breakdown of the uterine lining, cervical softening, and an increased sensitivity of the uterus to prostaglandins.[1][3] This sensitizing effect is crucial for the subsequent administration of a prostaglandin (B15479496) analog, such as this compound, to induce uterine contractions and expel the products of conception.[2] this compound is a 9-methylene PGE2 derivative.
Quantitative Data Summary
A significant multicenter randomized comparative clinical trial conducted by the Indian Council of Medical Research (ICMR) evaluated the efficacy and side effects of Mifepristone followed by either this compound or Misoprostol for the termination of early pregnancy (within 28 days of a missed menstrual period).
Table 1: Efficacy of Mifepristone in Combination with Prostaglandins
| Treatment Group | Number of Subjects (n) | Success Rate (%) |
| Mifepristone + this compound | 453 | 84.6 |
| Mifepristone + Misoprostol | 440 | 87.7 |
Success was defined as the complete termination of pregnancy without the need for surgical intervention.
Table 2: Comparative Side Effects Profile
| Side Effect | Mifepristone + this compound (%) | Mifepristone + Misoprostol (%) |
| Nausea | 19.2 | 25.7 |
| Vomiting | 4.6 | 6.8 |
| Diarrhea | 0.9 | 4.8 |
| Fever (>38°C) | 4.2 (combined) | 4.2 (combined) |
| Severe Abdominal Pain | 5.0 (combined) | 5.0 (combined) |
Experimental Protocols
The following protocol is based on the ICMR multicenter randomized clinical trial.
Study Design
A multicenter, randomized, comparative clinical trial.
Participant Population
-
Inclusion Criteria: Women seeking termination of pregnancy within 28 days of a missed menstrual period.
-
Total Subjects Assessed: 893.
Treatment Regimen
-
Day 1: Administration of a single 200 mg oral dose of Mifepristone.
-
Day 3 (48 hours later): Random assignment to one of two treatment groups:
-
Group 1 (this compound): Administration of 5 mg of 9-methylene PGE2 (this compound) as a vaginal gel.
-
Group 2 (Misoprostol): Administration of 600 µg of oral PGE1 (Misoprostol).
-
Outcome Measures
-
Primary Outcome: Success rate of pregnancy termination, defined as complete abortion without the need for surgical intervention.
-
Secondary Outcomes:
-
Time to onset of bleeding.
-
Duration of bleeding (average of approximately 7 days for all subjects).
-
Incidence and severity of side effects (nausea, vomiting, diarrhea, fever, abdominal pain).
-
Need for supportive medical intervention (e.g., intravenous fluids, blood transfusion).
-
Mechanism of Action and Signaling Pathways
The combination of Mifepristone and a prostaglandin analog like this compound works sequentially to terminate a pregnancy.
Caption: Sequential mechanism of Mifepristone and this compound.
Experimental Workflow
The following diagram illustrates the workflow of the clinical trial comparing this compound and Misoprostol in combination with Mifepristone.
Caption: Clinical trial workflow for comparative study.
Adverse Effects and Safety Profile
The combination of Mifepristone and this compound is generally well-tolerated. The primary adverse effects are related to the mechanism of action and include vaginal bleeding and uterine cramping.
-
Bleeding: Prolonged and heavy bleeding is a possibility. The average duration of bleeding in the comparative study was about 7 days.
-
Gastrointestinal Effects: Women treated with this compound vaginal gel reported fewer gastrointestinal side effects (nausea, vomiting, diarrhea) compared to those treated with oral Misoprostol.
-
Other Effects: Fever and severe abdominal pain were reported in a small percentage of subjects.
It is crucial that healthcare providers are equipped to manage potential complications such as incomplete abortion or excessive bleeding.
Conclusion
The combination of a single 200 mg dose of Mifepristone followed by 5 mg of this compound vaginal gel is an effective regimen for the termination of early pregnancy, with a success rate of 84.6%. This regimen demonstrates a favorable safety profile, particularly with a lower incidence of gastrointestinal side effects compared to the Mifepristone-Misoprostol combination. These findings support the use of this compound as a viable prostaglandin analog in medical abortion protocols. Further research could explore dose optimization and different administration routes for this compound.
References
Preparation of Meteneprost Vaginal Gel for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the extemporaneous preparation of a Meteneprost vaginal gel for experimental use. This compound, a prostaglandin (B15479496) E2 analogue, is a potent uterotonic agent. The development of a stable and effective vaginal gel formulation is crucial for preclinical and clinical research. These guidelines cover the formulation components, preparation methodology, and quality control testing required to ensure a consistent and reliable experimental product.
Introduction
This compound is a synthetic prostaglandin E2 (PGE2) analogue with significant smooth muscle contracting activity, primarily on the uterus. Vaginal administration offers a localized delivery route, minimizing systemic side effects. This document outlines the preparation of a hydrophilic vaginal gel, a common and well-accepted dosage form for this route of administration. The formulation is designed to have a physiologically compatible pH and appropriate rheological properties for vaginal application and retention.
Materials and Equipment
Active Pharmaceutical Ingredient (API)
-
This compound
Excipients
-
Gelling Agent: Hydroxyethylcellulose (HEC) or Carbopol® 980
-
Solvent/Co-solvent: Propylene (B89431) Glycol, Purified Water
-
pH Buffering Agents: Citric Acid Monohydrate, Sodium Citrate (B86180) Dihydrate
-
Preservative: Methylparaben
Equipment
-
Analytical balance
-
pH meter
-
Viscometer (cone and plate or similar)
-
Magnetic stirrer and hot plate
-
Homogenizer (optional)
-
Glass beakers and graduated cylinders
-
Spatulas and weighing boats
-
Collapsible aluminum or plastic tubes for packaging
Formulation Details
The following table provides a sample formulation for a 100g batch of this compound vaginal gel. The concentration of this compound can be adjusted based on experimental requirements.
| Ingredient | Concentration (% w/w) | Function |
| This compound | 0.005% | API |
| Hydroxyethylcellulose (HEC) | 2.5% | Gelling Agent |
| Propylene Glycol | 10.0% | Co-solvent/Humectant |
| Methylparaben | 0.1% | Preservative |
| Citric Acid Monohydrate | q.s. to pH 4.5 | Buffering Agent |
| Sodium Citrate Dihydrate | q.s. to pH 4.5 | Buffering Agent |
| Purified Water | q.s. to 100% | Solvent |
Experimental Protocols
Preparation of the Vaginal Gel
This protocol describes the "cold method" for preparing the gel to avoid potential degradation of thermosensitive components.
-
Preservative Solution: In a beaker, dissolve methylparaben in propylene glycol with gentle heating (if necessary) and stirring. Allow the solution to cool to room temperature.
-
Gelling Agent Dispersion: In a separate larger beaker, add the required amount of purified water. While stirring continuously with a magnetic stirrer, slowly sprinkle the Hydroxyethylcellulose (HEC) into the vortex to avoid clumping. Continue stirring until a uniform dispersion is achieved.
-
Hydration: Allow the HEC dispersion to hydrate (B1144303) for at least 4-6 hours (or overnight) to form a clear, viscous gel.
-
API Incorporation: Dissolve the accurately weighed this compound in the preservative solution from step 1.
-
Mixing: Add the API-preservative solution to the hydrated gel base and mix thoroughly until a homogenous gel is formed.
-
pH Adjustment: Measure the pH of the gel. Prepare a citrate buffer solution and add it dropwise to the gel with continuous stirring to adjust the pH to the target range of 4.2-4.8.[1]
-
Final Weight: Add purified water to make up the final weight of the batch and mix well.
-
Packaging: Fill the prepared gel into appropriate containers, such as collapsible tubes.
Quality Control Testing
Consistent quality of the experimental gel is critical for reproducible results. The following tests should be performed on each batch.
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual inspection for color, clarity, and presence of particles. | Clear or slightly opalescent, homogenous, particle-free |
| pH | Use a calibrated pH meter to measure the pH of a 10% aqueous dilution of the gel.[2] | 4.2 - 4.8 |
| Viscosity | Measure using a rotational viscometer at a controlled temperature (e.g., 25°C and 37°C).[3] | To be established based on formulation performance. |
| Homogeneity | Visually inspect a thin layer of the gel spread on a glass slide.[2] | Uniform consistency and absence of lumps. |
| Drug Content | Assay a known weight of the gel using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.[2] | 90.0% - 110.0% of the labeled amount. |
| In Vitro Release | Perform drug release studies using a Franz diffusion cell with a synthetic membrane, measuring the amount of drug released over time into a suitable receptor medium. | To be established based on desired release profile. |
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway for this compound
This compound, as a PGE2 analogue, is expected to exert its effects by binding to prostaglandin E receptors (EP receptors), which are G-protein coupled receptors. The specific downstream signaling can vary depending on the EP receptor subtype expressed in the target tissue. A generalized pathway is depicted below.
Caption: Generalized signaling pathway of this compound.
Experimental Workflow for Gel Preparation and Testing
The following diagram illustrates the logical flow from formulation development to the final evaluation of the this compound vaginal gel.
Caption: Workflow for gel preparation and quality control.
Stability and Storage
The prepared this compound vaginal gel should be stored in a cool, dark place, typically at 2-8°C, to minimize degradation. Stability studies should be conducted to determine the appropriate shelf-life for the experimental formulation.
Safety Precautions
-
This compound is a potent compound. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn during handling.
-
All preparation steps should be conducted in a well-ventilated area or a fume hood.
-
Dispose of all waste materials in accordance with institutional guidelines for chemical and pharmaceutical waste.
Disclaimer: This document is intended for informational and research purposes only. The provided formulation and protocols are examples and may require optimization for specific experimental needs. All work should be conducted in compliance with applicable regulations and safety guidelines.
References
Application Notes and Protocols for Meteneprost Stability and Storage in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the stability and proper storage of Meteneprost for research purposes. Due to the limited availability of public stability data specific to this compound, this document leverages information on Prostaglandin (B15479496) E2 (PGE2), a closely related compound, to provide robust recommendations and protocols.
Introduction to this compound
This compound is a synthetic analog of prostaglandin E2 (PGE2). Like PGE2, it is expected to exert its biological effects through interaction with EP receptors, which are G-protein coupled receptors involved in a variety of physiological and pathological processes.[1][2] Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of research data.
Recommended Storage Conditions
Proper storage is essential to maintain the integrity and biological activity of this compound. The following conditions are recommended based on general guidelines for prostaglandins.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Considerations |
| Solid (Powder) | -20°C | Up to 12 months | Protect from light.[2] |
| Stock Solution (in organic solvent, e.g., DMSO or Ethanol) | -20°C | See Table 2 | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2] |
| Aqueous Solution | 2-8°C | Short-term (see Table 2) | Prone to degradation; prepare fresh before use if possible. Protect from light.[1] |
Solution Stability
The stability of this compound in solution is dependent on the solvent, pH, and temperature. The following data for PGE2 provides a strong indication of the expected stability of this compound.
Table 2: Inferred Stability of this compound Solutions (based on PGE2 data)
| Solvent | Concentration | Temperature | Inferred Stability (10% loss) |
| Absolute Ethanol (B145695) | 1 to 10 mg/mL | 4°C | ~24 to 36 months |
| DMSO | Not specified | -20°C | Recommended for long-term storage of stock solutions |
| Aqueous Buffer (pH 3-4) | Not specified | Not specified | ~133 hours |
| Aqueous Buffer (pH 6) | Not specified | Not specified | ~53 hours |
| Aqueous Buffer (pH 8) | Not specified | Not specified | ~42 hours |
| Aqueous Buffer (pH 9) | Not specified | Not specified | ~4.2 hours |
| Aqueous Buffer (pH 10) | Not specified | Not specified | ~25 minutes |
| Methylhydroxyethylcellulose Gel | Not specified | 4°C (refrigerator) | 5% breakdown after 7 days |
| Methylhydroxyethylcellulose Gel | Not specified | 25°C (room temperature) | 5% breakdown after 32 hours |
Note: It is strongly recommended to perform in-house stability studies for specific experimental conditions.
Signaling Pathway
This compound, as a PGE2 analog, is anticipated to signal through the Prostaglandin E2 receptor (EP receptor) pathway. Activation of EP2 and EP4 receptors, which are coupled to Gs proteins, leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).
This compound Signaling Pathway
Experimental Protocols
Preparation of this compound Stock Solutions
Objective: To prepare concentrated stock solutions of this compound for experimental use.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Absolute Ethanol
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or absolute ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Forced Degradation Study Protocol
Objective: To investigate the intrinsic stability of this compound and identify potential degradation products under various stress conditions. This helps in developing a stability-indicating analytical method.
Forced Degradation Workflow
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Validated stability-indicating HPLC method (see section 5.3)
-
pH meter
-
Incubators/ovens
-
Photostability chamber
Protocol:
-
Acidic Hydrolysis:
-
Mix an aliquot of this compound stock solution with 0.1 M HCl.
-
Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with an appropriate base before HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of this compound stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a defined period.
-
Neutralize the solution with an appropriate acid before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of this compound stock solution with 3% H2O2.
-
Incubate at room temperature for a defined period, protected from light.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place a sample of this compound (solid or in solution) in an incubator at an elevated temperature (e.g., 60°C or 80°C).
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose a sample of this compound (solid or in solution) to UV and visible light in a photostability chamber.
-
Keep a control sample wrapped in foil to protect it from light.
-
Analyze both samples at defined time points.
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products.
-
Aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without being secondary degradation products.
Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products and any impurities.
General Parameters (to be optimized):
| Parameter | Example Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in isocratic or gradient mode. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis scan of this compound (e.g., ~210 nm for prostaglandins) |
| Column Temperature | Controlled, e.g., 25°C or 30°C |
| Injection Volume | 10-20 µL |
Method Validation (as per ICH guidelines):
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
While specific stability data for this compound is not extensively published, by leveraging data from the closely related PGE2 and employing systematic stability testing protocols, researchers can ensure the quality and reliability of their experimental results. The provided protocols for storage, solution preparation, and stability assessment serve as a robust framework for the proper handling and characterization of this compound in a research setting. It is imperative to conduct in-house validation for all specific experimental conditions and analytical methods.
References
Application Notes and Protocols for the Quantification of Meteneprost in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meteneprost is a synthetic prostaglandin (B15479496) E2 analogue with potent physiological effects, making it a compound of interest in various therapeutic areas. Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development. These application notes provide detailed protocols for the quantitative analysis of this compound using two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
The methodologies described herein are based on established principles for the analysis of similar prostaglandin analogues and provide a robust framework for the sensitive and specific quantification of this compound.
Analytical Methods
Two primary methods are detailed for the quantification of this compound in biological samples:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis, offering high sensitivity and specificity. The protocol involves sample preparation by protein precipitation and liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This immunoassay-based method provides a high-throughput alternative, particularly suitable for screening large numbers of samples. The protocol outlines a competitive ELISA format.
Method 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides a highly sensitive and specific approach for the determination of this compound in biological fluids. The protocol is optimized for plasma samples but can be adapted for other matrices.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the LC-MS/MS method for this compound analysis. These values are based on similar assays for prostaglandin analogs and should be validated for specific laboratory conditions.[1]
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL |
| Linearity (r²) | > 0.99[1] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15%[1] |
| Mean Recovery (%) | > 85% |
| Matrix Effect (%) | < 15% |
Experimental Protocol
1. Materials and Reagents:
-
This compound analytical standard
-
This compound-d4 (or other suitable deuterated internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (or other biological matrix)
-
Phosphate buffered saline (PBS), pH 7.4
2. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction [2]
-
Thaw frozen plasma samples on ice.
-
Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of internal standard working solution (e.g., 100 ng/mL this compound-d4 in methanol).
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 1 mL of ethyl acetate.
-
Vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 20 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-3.0 min: 30% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 30% B
-
4.1-5.0 min: 30% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
This compound: Q1 (m/z) -> Q3 (m/z)
-
This compound-d4: Q1 (m/z) -> Q3 (m/z) (Note: Specific m/z values need to be determined by direct infusion of the analytical standards)
-
-
Data Analysis: Analyst® or equivalent software
Workflow Diagram
Caption: LC-MS/MS workflow for this compound quantification.
Method 2: Quantification of this compound by Competitive ELISA
This method provides a high-throughput platform for the quantification of this compound. It relies on the principle of competitive binding between this compound in the sample and a labeled this compound conjugate for a limited number of antibody binding sites.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of a competitive ELISA for this compound.
| Parameter | Result |
| Detection Range | 0.1 - 10 ng/mL |
| Sensitivity | 0.05 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Spike Recovery (%) | 80 - 120% |
| Cross-reactivity with related prostaglandins | < 1% (requires validation) |
Experimental Protocol
1. Materials and Reagents:
-
This compound-specific antibody (requires development and validation)
-
Microtiter plate pre-coated with a capture antibody (e.g., anti-rabbit IgG)
-
This compound-Horseradish Peroxidase (HRP) conjugate (or other enzyme conjugate)
-
This compound standard solutions
-
Assay buffer
-
Wash buffer
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Biological samples (plasma, serum, urine)
2. Sample Preparation:
-
Plasma/Serum: May require a simple dilution in assay buffer. For higher sensitivity, an extraction step similar to the LC-MS/MS preparation (without the internal standard and with a final reconstitution in assay buffer) may be necessary.
-
Urine: Typically requires dilution in assay buffer.
3. ELISA Procedure:
-
Prepare this compound standards and samples at the desired dilutions in assay buffer.
-
Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microtiter plate.
-
Add 25 µL of this compound-HRP conjugate to each well.
-
Add 25 µL of the this compound-specific antibody to each well.
-
Incubate the plate for 2 hours at room temperature on a shaker.
-
Wash the plate 3-5 times with wash buffer.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 100 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards. The concentration of this compound in the samples is inversely proportional to the absorbance.
Signaling Pathway Diagram
Caption: Competitive ELISA signaling pathway.
Conclusion
The choice between LC-MS/MS and ELISA for the quantification of this compound will depend on the specific requirements of the study. LC-MS/MS offers superior specificity and is ideal for regulatory submissions and detailed pharmacokinetic profiling. ELISA, on the other hand, provides a high-throughput and cost-effective solution for screening a large number of samples. Both methods, when properly validated, can provide accurate and reliable data for the quantification of this compound in biological samples. It is imperative that any method is fully validated in the specific biological matrix of interest to ensure data integrity.
References
Meteneprost Formulation for Preclinical Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meteneprost, a synthetic analog of prostaglandin (B15479496) E2 (PGE2), is a potent agonist at the E-type prostanoid (EP) receptors, particularly EP2 and EP4. Its chemical name is 9-deoxo-16,16-dimethyl-9-methylene-PGE2. Like endogenous PGE2, this compound is involved in a wide array of physiological and pathophysiological processes, making it a valuable tool for preclinical research in areas such as inflammation, glaucoma, and immunology. These application notes provide detailed protocols for the preparation and use of this compound in common preclinical research models.
This compound's mechanism of action primarily involves the activation of EP2 and EP4 receptors, which are G-protein coupled receptors (GPCRs) that signal through the Gαs subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA). This pathway modulates various cellular responses, including smooth muscle relaxation, inflammation, and regulation of aqueous humor dynamics in the eye.
Physicochemical and Receptor Binding Data
A summary of the key physicochemical properties and receptor interactions of this compound and its parent compound, PGE2, is provided below. This data is essential for the preparation of formulations and for understanding its biological activity.
| Parameter | This compound (9-deoxo-16,16-dimethyl-9-methylene-PGE2) | Prostaglandin E2 (PGE2) | Reference |
| Molecular Formula | C₂₃H₃₈O₄ | C₂₀H₃₂O₅ | [1] |
| Molecular Weight | 378.55 g/mol | 352.5 g/mol | [1] |
| Primary Targets | Prostaglandin EP2 and EP4 receptors | Prostaglandin EP1, EP2, EP3, and EP4 receptors | [2][3] |
| Signaling Pathway | Gαs-coupled, increases intracellular cAMP | Gαs-coupled (EP2, EP4), increases intracellular cAMP | [2][3] |
| Solubility (estimated) | Soluble in DMSO and ethanol (B145695) | Soluble in DMSO (≤ 280 mM) and ethanol (≤ 280 mM) | [4] |
| Storage of Stock Solutions | Store at -20°C in aliquots to avoid freeze-thaw cycles. | Store at -20°C in aliquots. | [4] |
Signaling Pathway of this compound
This compound mimics the action of PGE2 at EP2 and EP4 receptors. The binding of this compound to these receptors initiates a signaling cascade that is central to its biological effects.
References
- 1. inotiv.com [inotiv.com]
- 2. 9-deoxy-9-methylene-16,16-dimethyl Prostaglandin E2 - Biochemicals - CAT N°: 14420 [bertin-bioreagent.com]
- 3. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo performance of a drug-eluting contact lens to treat glaucoma for a month - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Meteneprost
Introduction
Meteneprost is a synthetic analog of prostaglandin (B15479496) E2 (PGE2).[1][2][3] It is a potent oxytocic agent used for the termination of pregnancy and for cervical dilation prior to surgical procedures.[1][4] Given its pharmaceutical importance, a reliable and accurate analytical method for the quantification of this compound in bulk drug substance and pharmaceutical formulations is crucial for quality control and regulatory compliance. This application note describes a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.
Chemical Structure
-
IUPAC Name: (5Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3R)-3-hydroxy-4,4-dimethyloct-1-en-1-yl]-5-methylidenecyclopentyl]hept-5-enoic acid
-
Molecular Formula: C₂₃H₃₈O₄
-
Molecular Weight: 378.55 g/mol
Principle of the Method
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile (B52724) and water. This compound, being a relatively nonpolar molecule, is retained on the column and then eluted by the organic mobile phase. Detection is achieved using a UV detector at a low wavelength, where the molecule exhibits absorbance.
Proposed HPLC Method Parameters
A summary of the proposed chromatographic conditions for the analysis of this compound is presented in Table 1.
| Parameter | Proposed Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Run Time | Approximately 10 minutes |
Table 1: Proposed HPLC Method Parameters for this compound Analysis
Method Validation (Illustrative)
While this is a proposed method, a full validation according to ICH guidelines would be necessary for its implementation. Table 2 provides an illustrative summary of typical validation parameters that would be assessed.
| Validation Parameter | Illustrative Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Range | 10 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Specificity | No interference from placebo or degradation products |
Table 2: Illustrative Method Validation Parameters
Experimental Protocols
1. Preparation of Solutions
-
Mobile Phase Preparation:
-
Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.
-
Combine the solvents in a suitable container.
-
Add 1.0 mL of trifluoroacetic acid.
-
Mix thoroughly and degas using sonication or vacuum filtration.
-
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
-
Working Standard Solution Preparation (50 µg/mL):
-
Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix well.
-
-
Sample Preparation (from a hypothetical formulation):
-
For a formulation containing this compound, take a quantity of the product equivalent to 5 mg of the active ingredient.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
2. HPLC System Setup and Operation
-
Set up the HPLC system according to the parameters in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the working standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
After analysis, flush the column with a high-organic mobile phase (e.g., 80% acetonitrile in water) before storing it in an appropriate solvent.
3. Data Analysis
-
Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard.
-
Calculate the concentration of this compound in the sample using the peak area and the following formula:
Concentration of this compound (µg/mL) = (Area of Sample / Area of Standard) x Concentration of Standard (µg/mL)
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound, as a prostaglandin E2 analog, is expected to exert its effects by binding to and activating prostaglandin E2 (EP) receptors. The primary signaling pathway for EP2 and EP4 receptors involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).
Caption: Proposed signaling pathway of this compound via EP receptors.
HPLC Analysis Workflow
The general workflow for the HPLC analysis of this compound is depicted below, from sample preparation to data analysis.
Caption: General experimental workflow for HPLC analysis of this compound.
References
- 1. [Cervical dilatation by use of a vaginal suppository of this compound before voluntary interruption of the pregnancy in the first trimester] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicentre randomized comparative clinical trial of 200 mg RU486 (mifepristone) single dose followed by either 5 mg 9-methylene PGE(2) gel (this compound) or 600 microg oral PGE(1) (misoprostol) for termination of early pregnancy within 28 days of missed menstrual period. ICMR Task Force Study. Indian Council of Medical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cervical dilatation with this compound vaginal suppositories in first trimester abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Early abortion by mifepristone (RU 486) followed by vaginal gel (this compound) versus oral (misoprostol) prostaglandin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Meteneprost Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential administration routes for Meteneprost in animal studies, based on available data for this compound and other prostaglandin (B15479496) E2 (PGE2) analogues. The protocols provided are generalized and should be adapted for specific animal models and experimental goals.
Introduction
This compound, a synthetic analogue of prostaglandin E2 (PGE2), is a potent oxytocic agent.[1] Its mechanism of action involves the activation of prostaglandin E2 receptors, which are G-protein coupled receptors that mediate a variety of physiological effects, including smooth muscle contraction, inflammation, and pain. Understanding the appropriate administration routes and methodologies is crucial for preclinical research involving this compound in various animal models.
Signaling Pathway of this compound (as a PGE2 Analogue)
This compound, as a PGE2 analogue, is expected to activate the EP receptor signaling pathways. The primary pathway involves the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).
Caption: this compound signaling pathway via EP receptor activation.
Quantitative Data on this compound and Analogue Administration
While specific quantitative data for this compound in animal studies is limited in publicly available literature, the following table summarizes potential administration routes and dosages based on a human clinical trial of this compound and animal studies of other prostaglandin analogues.
| Compound | Animal Model | Administration Route | Dosage | Frequency | Key Findings/Observations |
| This compound | Human | Vaginal | 5 mg gel | Single dose | Successful pregnancy termination when preceded by mifepristone (B1683876).[1] |
| Latanoprost | Rabbit | Topical (ocular) | 50 µg/mL solution (one drop) | Once daily | Achieved therapeutic concentrations in aqueous humor.[2] |
| Latanoprost | Dog | Topical (ocular) | 1 drop of 0.005% solution | Twice daily | Significant decrease in intraocular pressure. |
| Mifepristone* | Rat | Subcutaneous | 1 or 10 mg/kg | Single dose | Affected reproductive hormone levels and sexual receptivity.[3] |
*Mifepristone is often used in conjunction with prostaglandin analogues.
Experimental Protocols
The following are detailed, generalized protocols for common administration routes that can be adapted for this compound in animal studies. Note: The optimal vehicle, dosage, and administration frequency for this compound in any given animal model should be determined through pilot studies.
This protocol is suitable for studies investigating the reproductive or localized effects of this compound in larger animal models (e.g., rabbits, non-human primates).
Materials:
-
This compound
-
Bio-adhesive, water-miscible gel vehicle (e.g., hydroxypropyl methylcellulose-based)
-
Syringe with a flexible, blunt-tipped applicator
-
Animal restraint device
Procedure:
-
Formulation: Prepare the this compound gel formulation under sterile conditions. The concentration should be calculated based on the desired dose and the volume to be administered. Based on the human study, a starting point could be a 5 mg dose.[1]
-
Animal Preparation: Anesthetize or sedate the animal as per the approved institutional animal care and use committee (IACUC) protocol.
-
Administration:
-
Place the animal in a supine position.
-
Gently insert the applicator into the vagina to the desired depth.
-
Slowly dispense the gel.
-
Withdraw the applicator.
-
-
Post-Administration Monitoring: Monitor the animal for any signs of discomfort, leakage of the gel, and the desired physiological effects.
This is a common route for systemic drug delivery in small rodents.
Materials:
-
This compound solution (sterile)
-
Sterile syringe (e.g., 1 mL) and needle (e.g., 25-27 gauge)
-
Animal restraint device
Procedure:
-
Formulation: Dissolve this compound in a suitable sterile vehicle (e.g., saline, phosphate-buffered saline with a solubilizing agent if necessary).
-
Animal Restraint: Gently restrain the animal. For mice and rats, this can be done by scruffing the neck and back.
-
Injection Site: Lift the skin over the back to form a "tent".
-
Injection: Insert the needle at the base of the tented skin, parallel to the animal's body. Aspirate briefly to ensure a blood vessel has not been entered, then inject the solution.
-
Post-Injection Care: Withdraw the needle and apply gentle pressure to the injection site if necessary. Monitor the animal for any local reactions.
This route allows for rapid absorption and systemic distribution.
Materials:
-
This compound solution (sterile)
-
Sterile syringe (e.g., 1 mL) and needle (e.g., 25-27 gauge)
-
Animal restraint device
Procedure:
-
Formulation: Prepare the this compound solution as for SC injection.
-
Animal Restraint: Position the animal on its back and gently restrain it.
-
Injection Site: Locate the lower right or left quadrant of the abdomen.
-
Injection: Insert the needle at a 30-45 degree angle, avoiding the midline to prevent injury to the bladder or cecum. Aspirate to check for urine or intestinal contents. Inject the solution.
-
Post-Injection Care: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo animal study involving this compound administration.
Caption: A generalized workflow for an in vivo animal study.
Conclusion
The successful administration of this compound in animal studies is fundamental to elucidating its pharmacological properties and therapeutic potential. While direct and detailed animal studies on this compound are not widely published, the information from human clinical trials and studies on analogous prostaglandin compounds provides a solid foundation for developing appropriate administration protocols. Researchers should carefully consider the experimental objectives, the animal model, and the physicochemical properties of their this compound formulation to select the most suitable administration route. The protocols and data presented herein serve as a guide for the rational design of such preclinical investigations. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. A multicentre randomized comparative clinical trial of 200 mg RU486 (mifepristone) single dose followed by either 5 mg 9-methylene PGE(2) gel (this compound) or 600 microg oral PGE(1) (misoprostol) for termination of early pregnancy within 28 days of missed menstrual period. ICMR Task Force Study. Indian Council of Medical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo performance of a drug-eluting contact lens to treat glaucoma for a month - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fertility impairment after mifepristone treatment to rats at proestrus. Actions on the hypothalamic-hypophyseal-ovarian axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing Preclinical Studies with Meteneprost for Termination of Early Pregnancy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Meteneprost, a synthetic analogue of prostaglandin (B15479496) E2 (PGE2), is a potent uterotonic agent investigated for its utility in the termination of early pregnancy. As a selective agonist for specific prostaglandin receptors, it induces physiological responses that mimic the natural process of parturition, including myometrial contractions and cervical ripening. These application notes provide a comprehensive guide for designing preclinical studies to evaluate the efficacy, safety, and mechanism of action of this compound in established animal models of early pregnancy. The following protocols and information are intended to serve as a foundational framework for researchers developing novel non-surgical methods for pregnancy termination.
Mechanism of Action
This compound is a prostaglandin E2 analogue, also known as 9-deoxo-16,16-dimethyl-9-methylene PGE2. Its primary mechanism of action involves binding to and activating the prostaglandin E2 receptors, specifically the EP2 and EP4 subtypes, which are G-protein coupled receptors.[1][2] Activation of these receptors on myometrial smooth muscle cells initiates a signaling cascade that leads to increased uterine contractility.[3][4]
Key physiological effects of this compound include:
-
Myometrial Contraction: Binding to EP2/EP4 receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This signaling pathway ultimately results in the potent and rhythmic contractions of the uterine smooth muscle necessary for the expulsion of uterine contents.
-
Cervical Ripening: this compound promotes cervical softening and dilation, a crucial step for successful pregnancy termination. This is thought to be mediated by an increase in collagenase secretion, which breaks down the collagen-rich cervical matrix.
-
Luteolysis: While PGF2α analogues are more classically known for inducing luteolysis (regression of the corpus luteum), high doses or sustained action of PGE2 analogues can also contribute to a decline in progesterone (B1679170) levels, further destabilizing the pregnancy.
Signaling Pathway of this compound
This compound, as a PGE2 analogue, primarily signals through the Gs-coupled EP2 and EP4 receptors. The binding of this compound to these receptors triggers a conformational change, leading to the activation of the associated Gs alpha subunit. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, culminating in the physiological responses of uterine contraction and cervical dilation.
Preclinical Study Design
Designing robust preclinical studies is critical for evaluating the potential of this compound. Key considerations include the selection of an appropriate animal model, defining a clear experimental workflow, and establishing relevant endpoints.
Animal Models
The choice of animal model is crucial and depends on the specific research question.
-
Rodent Models (Rats, Mice): Rodents are frequently used for initial efficacy, dose-finding, and safety studies due to their well-characterized reproductive physiology, short gestation period, and cost-effectiveness. The Wistar or Sprague-Dawley rat is a common model for reproductive toxicology studies.
-
Non-Human Primate (NHP) Models (Macaques): NHPs, such as the cynomolgus or rhesus macaque, offer a model that is anatomically and physiologically closer to humans, particularly regarding their menstrual cycle and placentation. They are invaluable for later-stage preclinical validation before human trials.
General Experimental Workflow
A typical preclinical study to evaluate this compound would follow a structured workflow from animal preparation to data analysis.
Experimental Protocols
The following are model protocols. Note: Specific doses for this compound in these models have not been widely published; therefore, initial dose-finding (dose-escalation) studies are a mandatory first step. Doses should be calculated based on body weight (mg/kg).
Protocol 1: Efficacy Assessment in a Rat Model
-
Animal Selection: Use 8-10 week old female Wistar rats with regular estrous cycles.
-
Housing: House animals under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Mating and Pregnancy Confirmation: House females with fertile males overnight. Confirm pregnancy (Gestation Day 1, GD1) by the presence of a vaginal plug or sperm in a vaginal smear.
-
Grouping: On GD7, randomize pregnant rats into groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline or appropriate solvent).
-
Group 2-4: this compound (Low, Medium, High dose).
-
-
Drug Administration: Administer this compound or vehicle via a clinically relevant route (e.g., subcutaneous injection or vaginal suppository). A single administration is typical, but repeat-dose regimens can be explored.
-
Monitoring: Observe animals at regular intervals (e.g., 1, 2, 4, 8, 24, 48 hours) post-administration. Record clinical signs of toxicity (e.g., piloerection, lethargy, diarrhea) and signs of efficacy (e.g., vaginal bleeding).
-
Endpoint Assessment (GD9 or GD10):
-
Euthanize animals via an approved method.
-
Perform a laparotomy and examine the uterine horns.
-
Count the number of implantation sites (indicative of initial pregnancy) and the number of viable, non-viable, or resorbing fetuses.
-
Efficacy is determined by the percentage of females with complete termination of pregnancy (no viable fetuses).
-
-
Data Analysis: Compare the rates of pregnancy termination between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., Fisher's exact test).
Protocol 2: Safety and Efficacy in a Non-Human Primate Model
This protocol is adapted from studies using other prostaglandins (B1171923) and antiprogestins in macaques.
-
Animal Selection: Use regularly cycling, adult female cynomolgus macaques (Macaca fascicularis).
-
Mating and Pregnancy Confirmation: Perform timed mating based on menstrual cycle monitoring. Confirm pregnancy via ultrasonography around Gestation Day 20-22.
-
Grouping: Assign pregnant animals to treatment groups (n=3-5 per group):
-
Group 1: Vehicle control.
-
Group 2: this compound (Dose selected based on rodent studies or allometric scaling).
-
Optional: Group 3: this compound in combination with an antiprogestin like mifepristone (B1683876).
-
-
Drug Administration: Administer test articles. For instance, mifepristone (if used) might be given intramuscularly, followed 24-48 hours later by this compound administered vaginally or buccally.
-
Monitoring:
-
Perform daily cage-side observations for general health and side effects (e.g., changes in appetite, posture, vomiting, diarrhea).
-
Monitor for vaginal bleeding.
-
Conduct serial ultrasonography (e.g., at 24, 48, and 72 hours post-dose) to assess fetal viability (e.g., presence of a heartbeat) and expulsion.
-
-
Endpoint Assessment: The primary endpoint is the complete expulsion of the fetus and gestational sac, confirmed by ultrasound showing an empty uterus. This is typically assessed over 3-7 days.
-
Blood Sampling: Collect blood samples at baseline and throughout the study to analyze hormone levels (e.g., progesterone, chorionic gonadotropin) and for pharmacokinetic analysis of this compound.
-
Data Analysis: Report the success rate of pregnancy termination for each group. Analyze changes in hormone profiles and note the incidence and severity of any adverse effects.
Quantitative Data Summary
The following table summarizes efficacy data from human clinical trials involving this compound and related prostaglandins, as preclinical data is limited. This information can help guide dose-range finding in preclinical models.
| Compound | Species | Dose & Route | Gestational Age | Efficacy (Success Rate) | Key Side Effects Noted | Reference |
| This compound | Human | 10 mg (vaginal pessary) with Mifepristone | < 49 days | 96% | Uterine pain, minor GI effects | |
| This compound | Human | 5 mg (vaginal gel) with Mifepristone | < 28 days missed period | 84.6% | Nausea (19.2%), Vomiting (4.6%) | |
| Dinoprostone (PGE2) | Human | 20 mg (vaginal suppository) | 13-19 weeks | 82% (complete abortion) | GI symptoms, fever | |
| Sulprostone (PGE2 Analogue) | Human | 500 mcg (intramuscular) | 1st Trimester | High efficacy | Low incidence of GI side effects |
Disclaimer: The protocols provided are intended as a starting point. All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC). Dose levels, timing, and endpoints should be optimized based on pilot studies.
References
Troubleshooting & Optimization
Technical Support Center: Meteneprost Instability in Aqueous Solutions
Welcome to the technical support center for Meteneprost. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the instability of this compound in aqueous solutions. The following guides and FAQs are based on established knowledge of prostaglandin (B15479496) stability, particularly Prostaglandin E2 (PGE2), a closely related compound, due to the limited publicly available stability data specific to this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to be losing activity. What could be the cause?
A1: this compound, a synthetic analog of Prostaglandin E2 (PGE2), is susceptible to degradation in aqueous solutions. The loss of activity is likely due to chemical instability. The primary factors influencing its stability are pH, temperature, and exposure to light.[1][2][3] Prostaglandins of the E-series are known to degrade in aqueous media, particularly at neutral and alkaline pH.[4][5]
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
A2: Based on the behavior of the parent compound PGE2, the most probable degradation pathway for this compound is dehydration. For PGE2, this involves the loss of a water molecule to form Prostaglandin A2 (PGA2), which can further isomerize to the more stable Prostaglandin B2 (PGB2). A similar pathway can be anticipated for this compound.
Degradation Pathway of Prostaglandin E-series Analogs
Caption: Predicted degradation pathway of this compound in aqueous solution.
Q3: How does pH affect the stability of this compound solutions?
A3: The pH of the aqueous solution is a critical factor. For PGE2, stability is significantly greater in acidic conditions (pH 3-4) compared to neutral or alkaline conditions. As the pH increases, the rate of degradation increases dramatically. It is highly recommended to maintain a slightly acidic pH for your this compound solutions to minimize degradation.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To ensure maximum stability, aqueous solutions of this compound should be stored at low temperatures (refrigerated at 2-8°C or frozen at -20°C) and protected from light. For long-term storage, it is advisable to prepare stock solutions in an organic solvent like ethanol (B145695) or DMSO and store them at -20°C. Aqueous working solutions should be prepared fresh before use. It is not recommended to store aqueous solutions for more than one day.
Troubleshooting Guides
Problem: Rapid loss of biological activity in my cell-based assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation due to pH of the culture medium (typically pH 7.2-7.4) | Prepare a concentrated stock solution of this compound in a compatible organic solvent (e.g., ethanol or DMSO). Dilute the stock solution into the aqueous culture medium immediately before the experiment to minimize the time the compound is at an unfavorable pH. | Reduced degradation and more consistent biological activity. |
| Temperature-induced degradation | Keep stock solutions and all intermediate dilutions on ice. Add the final dilution to the experimental setup just before starting the assay. | Slower degradation rate and preservation of potency. |
| Adsorption to plasticware | Consider using low-adhesion microplates or glassware for storing and diluting this compound solutions. Prostaglandins can be "sticky" and adsorb to certain plastics. | Increased effective concentration of this compound in your experiment. |
Problem: Inconsistent results in my analytical quantification of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation during sample preparation and analysis | Ensure the mobile phase for your chromatography is slightly acidic if possible. Maintain samples at a low temperature in the autosampler. | Sharper peaks, better resolution, and more reproducible quantification. |
| Inappropriate analytical method | Use a validated stability-indicating HPLC method that can separate this compound from its potential degradation products. | Accurate measurement of the intact this compound concentration. |
| Precipitation upon freezing | If you have frozen an aqueous solution, this compound may precipitate. Before use, gently shake or briefly sonicate the solution to ensure it is fully redissolved. | A homogenous solution leading to accurate sampling and consistent results. |
Quantitative Data Summary
The following table summarizes the stability of Prostaglandin E2 (PGE2) in aqueous solutions at 25°C, which can be used as a proxy for understanding this compound stability.
| pH | Time for 10% Loss of Potency (Hours) |
| 3-4 | 133 |
| 6 | 53 |
| 8 | 42 |
| 9 | 4.2 |
| 10 | 0.42 (25 minutes) |
| Data adapted from Sigma-Aldrich product information sheet for Prostaglandin E2. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound with enhanced stability for long-term storage.
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous Ethanol or DMSO
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, amber glass vials with screw caps
-
-
Procedure:
-
Allow the vial of crystalline this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Dissolve the this compound in the chosen organic solvent (e.g., ethanol to a concentration of 10 mg/mL).
-
Purge the vial with an inert gas to displace oxygen, which can contribute to oxidative degradation.
-
Seal the vial tightly.
-
Store the stock solution at -20°C.
-
Experimental Workflow for Preparing Working Solutions
Caption: Recommended workflow for preparing this compound solutions.
Protocol 2: Stability Testing of this compound in an Aqueous Buffer
-
Objective: To determine the stability of this compound in a specific aqueous buffer at a given temperature.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a UV or Mass Spectrometry detector
-
C18 HPLC column
-
Incubator or water bath
-
-
Procedure:
-
Prepare a fresh dilution of this compound from the stock solution into the aqueous buffer to the desired final concentration.
-
Immediately inject a sample (t=0) into the HPLC system to determine the initial concentration.
-
Incubate the remaining solution at the desired temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Analyze the chromatograms to determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of this compound remaining versus time to determine the degradation rate.
-
Troubleshooting Logic for this compound Instability
Caption: A decision tree for troubleshooting this compound solution instability.
References
Overcoming Meteneprost solubility issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with Meteneprost in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a synthetic prostaglandin (B15479496) derivative.[1] Its key chemical properties are summarized in the table below. Understanding these properties is crucial for proper handling and dissolution.
| Property | Value |
| Molecular Formula | C₂₃H₃₈O₄ |
| Molecular Weight | 378.55 g/mol |
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why does this happen?
This is a common issue known as "crashing out" and occurs with many poorly water-soluble compounds.[2] this compound, like other prostaglandin analogs, is lipophilic and has low aqueous solubility.[3] While it dissolves readily in an organic solvent like Dimethyl sulfoxide (B87167) (DMSO), adding this concentrated stock solution to an aqueous environment like cell culture medium drastically increases the solvent polarity. This change can cause the compound to exceed its solubility limit in the aqueous medium and precipitate out of the solution.[2]
Q3: What is the recommended solvent for preparing a this compound stock solution?
For cell culture applications, the most common and recommended solvent for this compound and other prostaglandin analogs is high-purity, sterile DMSO.[4] It is effective at dissolving these lipophilic compounds at high concentrations. Ethanol can also be used, but DMSO is often preferred for its ability to dissolve a wide range of compounds.[4][5]
Q4: How should I prepare a stock solution of this compound?
A concentrated stock solution should be prepared by dissolving this compound in a suitable organic solvent like DMSO.[4] A common stock concentration to aim for is 10 mM. It is crucial to ensure the compound is completely dissolved before making further dilutions. Storing the stock solution in small aliquots at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.[6]
Q5: What is the maximum concentration of DMSO my cells can tolerate?
Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep it at or below 0.1% to avoid solvent-induced cytotoxicity or other off-target effects.[6] The final DMSO concentration should be kept consistent across all experimental conditions, including the vehicle control.[6]
Q6: Why is a vehicle control important in my experiments?
A vehicle control is an essential part of any experiment involving a compound dissolved in a solvent. In this case, the vehicle control would be cell culture medium containing the same final concentration of DMSO as your this compound-treated samples.[6] This allows you to distinguish the effects of this compound from any potential effects of the solvent itself on the cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in media | The compound has "crashed out" due to a rapid change in solvent polarity.[2] | • Optimize Dilution: Perform serial dilutions in pre-warmed (37°C) cell culture medium while vortexing or swirling to ensure rapid and uniform dispersion.[6] • Lower Stock Concentration: Prepare a less concentrated stock solution in DMSO to reduce the required dilution factor. • Use Co-solvents: In some cases, a mixture of solvents can maintain solubility better than a single solvent.[7] |
| Visible particles in the stock solution | Incomplete dissolution of the this compound powder. | • Gentle Warming: Briefly warm the stock solution in a 37°C water bath.[2] • Sonication: Use a bath sonicator for 5-10 minutes to aid in breaking up particles and dissolving the compound.[2] |
| Inconsistent results between experiments | Variability in stock solution preparation or degradation of this compound in the working solution. | • Standardize Protocol: Ensure the stock solution is fully dissolved and homogenous before each use. Prepare fresh working dilutions for each experiment.[2] • Proper Storage: Aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles.[6] |
| Cell toxicity observed at expected non-toxic concentrations | The final DMSO concentration is too high, or the compound has precipitated and is causing physical stress to the cells. | • Verify DMSO Concentration: Calculate and confirm that the final DMSO concentration is ≤ 0.1%.[6] • Check for Precipitation: Visually inspect the wells of your cell culture plate under a microscope for any signs of compound precipitation. |
| Low or no observable effect of this compound | The compound has degraded or precipitated out of solution, resulting in a lower effective concentration. | • pH Considerations: Prostaglandin stability can be pH-dependent. Ensure the pH of your culture medium is within the optimal range for your cells and consider if pH adjustment of buffers is necessary for stability.[5] • Use Solubility Enhancers: For persistent issues, consider using solubility-enhancing agents like cyclodextrins, which have been shown to improve the solubility and stability of prostaglandin analogs.[3] |
Data Presentation
| Solvent | Approximate Solubility |
| DMSO | ~100 mg/mL[4] |
| Ethanol | ~100 mg/mL[4] |
| Dimethylformamide (DMF) | ~100 mg/mL[4] |
| PBS (pH 7.2) | ~5 mg/mL[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
High-purity, sterile DMSO for cell culture
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound is 378.55 g/mol .
-
Calculation Example for 1 mL of 10 mM stock:
-
Mass (g) = 10 mmol/L * 0.001 L * 378.55 g/mol = 0.0037855 g = 3.79 mg
-
-
-
Weigh this compound: Accurately weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. If necessary, gently warm the solution to 37°C or briefly sonicate to aid dissolution.[2] Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C to protect from light and repeated freeze-thaw cycles.[6]
Protocol 2: Preparation of this compound Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (Recommended): To avoid precipitation, it is best to perform serial dilutions. For example, to reach a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution.
-
Prepare Final Working Solution:
-
Add the required volume of the intermediate this compound solution to a tube containing pre-warmed cell culture medium.
-
It is crucial to add the this compound solution to the medium while gently vortexing or swirling the tube to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[2]
-
Example Dilution: To make 1 mL of a 10 µM working solution from a 100 µM intermediate solution, add 100 µL of the 100 µM solution to 900 µL of pre-warmed cell culture medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. For a 1:1000 final dilution of the DMSO stock, the final DMSO concentration will be 0.1%.[8]
-
Immediate Use: Use the freshly prepared working solutions immediately for your cell-based assays. Do not store diluted aqueous solutions of this compound for extended periods.[4]
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Proposed this compound Signaling Pathway
This compound is an agonist for the Prostaglandin E₂ Receptor 2 (EP2).[1] Activation of this G-protein coupled receptor (GPCR) typically initiates a signaling cascade involving the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[2][9]
Caption: this compound signaling via the EP2 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. data.epo.org [data.epo.org]
- 8. researchgate.net [researchgate.net]
- 9. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Meteneprost degradation during experimental procedures
This technical support center provides guidance on the proper handling and storage of Meteneprost to minimize degradation during experimental procedures. Given the limited availability of stability data specific to this compound, the following recommendations are largely based on data from its parent compound, Prostaglandin (B15479496) E2 (PGE2), and other prostaglandin analogs.
Frequently Asked Questions (FAQs)
Q1: How should I store my stock solution of this compound?
A1: this compound, like other prostaglandin analogs, is susceptible to degradation in aqueous solutions. For maximal stability, it is recommended to prepare stock solutions in an organic solvent such as absolute ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).[1][2] These stock solutions should be stored at -20°C and protected from light.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q2: What is the primary cause of this compound degradation in my experiments?
A2: Based on data from Prostaglandin E2, the primary cause of degradation in aqueous solutions is hydrolysis, which is highly dependent on the pH of the solution.[3] Prostaglandins (B1171923) are generally more stable in acidic conditions and degrade rapidly in neutral to alkaline environments.
Q3: Can I prepare a working solution of this compound in a buffer like PBS?
A3: While you can prepare working solutions in aqueous buffers like PBS, it is crucial to be aware of the potential for rapid degradation, especially at physiological pH (around 7.4). If PBS must be used, it is recommended to prepare the solution fresh immediately before use and to keep it on ice. For longer-term experiments, consider using a buffer with a slightly acidic pH if your experimental design allows.
Q4: My aqueous this compound solution appears cloudy after thawing. What should I do?
A4: Precipitation of prostaglandins like PGE2 can occur when aqueous solutions are frozen. Gentle warming and brief sonication can often redissolve the precipitate. However, to avoid this, it is best to prepare fresh aqueous solutions from your organic stock solution for each experiment.
Q5: How does light exposure affect this compound stability?
A5: Prostaglandins should be protected from prolonged exposure to light. It is recommended to store solutions in amber vials or tubes wrapped in foil to minimize light-induced degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in the working solution. | Prepare fresh working solutions for each experiment from a frozen organic stock. Minimize the time the compound is in an aqueous buffer. Keep aqueous solutions on ice. |
| Complete loss of biological activity. | Significant degradation of this compound due to improper storage or handling. | Review storage conditions of the stock solution (should be at -20°C in an organic solvent). Check the pH of your experimental buffer; high pH accelerates degradation. |
| Precipitate observed in the thawed aqueous solution. | Low solubility of this compound in aqueous buffer at low temperatures. | Prepare fresh aqueous solutions from the organic stock. If you must use a frozen aqueous solution, gently warm and sonicate to redissolve. |
Quantitative Data Summary
Due to the lack of specific quantitative data for this compound degradation, the following table summarizes the stability of Prostaglandin E2 (PGE2) in aqueous solutions at 25°C as a reference. This data highlights the critical influence of pH on stability.
Table 1: Aqueous Stability of Prostaglandin E2 at 25°C
| pH | Time for 10% Loss |
| 3-4 | 133 hours |
| 6 | 53 hours |
| 8 | 42 hours |
| 9 | 4.2 hours |
| 10 | 0.42 hours (25 minutes) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Use absolute ethanol or DMSO as the solvent.
-
Concentration: Prepare a stock solution at a concentration of 1-10 mg/mL.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of the chosen solvent to the vial.
-
Gently vortex or sonicate briefly to ensure complete dissolution.
-
-
Storage:
-
Aliquot the stock solution into single-use amber vials or cryotubes.
-
Store at -20°C, protected from light.
-
Protocol 2: Preparation of Aqueous Working Solution
-
Buffer Selection: Whenever possible, use a slightly acidic buffer (pH 6-6.5) if compatible with your experimental system. If a physiological pH buffer (e.g., PBS pH 7.4) is required, be aware of the accelerated degradation.
-
Procedure:
-
Retrieve a single-use aliquot of the this compound stock solution from the -20°C freezer and allow it to thaw on ice.
-
Immediately before use, dilute the stock solution to the desired final concentration in the pre-chilled aqueous buffer.
-
Mix gently by inversion or pipetting. Avoid vigorous vortexing.
-
-
Handling:
-
Keep the aqueous working solution on ice throughout the experiment.
-
Prepare only the volume needed for the immediate experiment to avoid waste and degradation of the remaining solution.
-
Visualizations
Signaling Pathway
This compound is an analog of Prostaglandin E2 and is expected to exert its biological effects by binding to prostanoid EP receptors. The following diagram illustrates the general signaling pathways activated by PGE2 binding to its receptors.
Caption: General signaling pathways of PGE2 receptors, likely activated by this compound.
Experimental Workflow
The following diagram outlines the recommended workflow for handling this compound to minimize degradation.
Caption: Recommended experimental workflow for handling this compound.
References
Navigating Meteneprost Assays: A Technical Support Guide to Overcoming Biological Matrix Interference
For researchers, scientists, and professionals in drug development, accurately quantifying Meteneprost in biological samples is a critical yet often challenging task. The inherent complexity of biological matrices such as plasma, serum, and urine can introduce significant interference, leading to inaccurate and unreliable results. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this compound assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of interference in this compound immunoassays?
A1: Interference in immunoassays like ELISA is frequently caused by substances that cross-react with the assay's antibodies or nonspecifically bind to plate surfaces.[1][2] For this compound, a prostaglandin (B15479496) E2 analog, structurally similar endogenous prostaglandins (B1171923) (e.g., PGE2, PGE1) and their metabolites are major sources of cross-reactivity, which can lead to an overestimation of this compound concentration.[3] Other sources of interference include:
-
Heterophile antibodies and human anti-animal antibodies (HAAAs) present in patient samples can bridge the capture and detection antibodies, causing false-positive signals.[1]
-
High concentrations of proteins and lipids in the sample can cause nonspecific binding to the microplate wells, resulting in high background noise.[4]
-
The sample matrix itself can alter the binding kinetics of the antibody and analyte.[4]
Q2: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A2: Matrix effects in LC-MS/MS, which manifest as ion suppression or enhancement, are a primary cause of inaccurate quantification.[5][6] These effects are due to co-eluting endogenous components from the biological sample that interfere with the ionization of the target analyte.[6] Strategies to mitigate matrix effects include:
-
Effective sample preparation: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are crucial for removing interfering substances such as phospholipids (B1166683) and salts before analysis.[5][6]
-
Chromatographic separation: Optimizing the HPLC or UPLC method to achieve baseline separation of this compound from matrix components is essential.[5][6]
-
Use of a stable isotope-labeled internal standard (SIL-IS): A SIL-IS that co-elutes with this compound will experience similar matrix effects, allowing for accurate correction during data analysis.
Q3: My sample recovery after solid-phase extraction (SPE) is low. What could be the reason?
A3: Low recovery of prostaglandins from SPE is a common issue that can often be resolved by optimizing the extraction protocol. Potential causes and solutions include:
-
Improper sample pH: The pH of the sample should be adjusted to approximately 3.5 to ensure that the carboxylic acid group of this compound is protonated, which enhances its retention on C18 reverse-phase columns.[6][7]
-
Incorrect conditioning or washing of the SPE cartridge: Ensure the cartridge is properly conditioned with methanol (B129727) and then water. The wash steps should be optimized to remove interferences without eluting the analyte.[6][7]
-
Inappropriate elution solvent: The elution solvent must be strong enough to desorb this compound from the SPE sorbent. A common elution solvent is ethyl acetate (B1210297) or methyl formate.[6]
Q4: What is the stability of this compound in biological samples?
A4: Prostaglandins, including this compound, can be unstable in biological samples. Their stability is influenced by temperature and pH.[2][8][9] Generally, it is recommended to add a cyclooxygenase (COX) inhibitor to samples immediately after collection to prevent the ex vivo formation of prostaglandins.[10] For long-term storage, samples should be kept at -80°C.[10] Prostaglandin E2, a close analog of this compound, shows greater stability in biological samples compared to other prostaglandins like PGD2.[5] However, repeated freeze-thaw cycles should be avoided as they can lead to degradation.
Troubleshooting Guides
Immunoassay (ELISA) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient washing | Increase the number and vigor of wash steps. |
| Nonspecific binding of antibodies | Optimize the concentration of the blocking buffer and increase blocking time. | |
| Contaminated reagents | Use fresh, high-purity reagents and sterile pipette tips. | |
| Low or No Signal | Inactive reagents (e.g., enzyme conjugate, substrate) | Verify the expiration dates and storage conditions of all reagents. |
| Insufficient incubation times or incorrect temperature | Adhere strictly to the protocol's recommended incubation times and temperatures. | |
| Low analyte concentration in the sample | Concentrate the sample using solid-phase extraction prior to the assay. | |
| Poor Precision (High %CV) | Pipetting errors | Calibrate pipettes regularly and use proper pipetting techniques. |
| Inconsistent incubation conditions | Ensure even temperature distribution across the microplate during incubations. | |
| Improper mixing of reagents | Thoroughly mix all reagents before adding them to the wells. | |
| Results are higher than expected | Cross-reactivity with other prostaglandins | Confirm the specificity of the primary antibody. If cross-reactivity is high, consider using a more specific method like LC-MS/MS. |
| Presence of heterophile antibodies in the sample | Re-test the sample after treatment with a heterophile antibody blocking agent. |
LC-MS/MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape | Suboptimal mobile phase composition | Optimize the mobile phase pH and organic solvent gradient. |
| Column degradation | Replace the analytical column. | |
| Sample solvent incompatible with the mobile phase | Reconstitute the dried extract in the initial mobile phase. | |
| Signal Suppression or Enhancement | Co-eluting matrix components | Improve sample clean-up using a more rigorous SPE or LLE protocol. |
| Inadequate chromatographic separation | Modify the gradient, flow rate, or change the column to improve resolution. | |
| No or inappropriate internal standard | Use a stable isotope-labeled internal standard for this compound. | |
| Low Sensitivity | Inefficient ionization | Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). |
| Poor sample recovery | Optimize the sample extraction procedure to maximize recovery. | |
| Analyte degradation | Ensure proper sample handling and storage to maintain analyte stability. |
Quantitative Data Summary
The following tables provide an overview of typical performance characteristics for prostaglandin E2 analog assays, which can serve as a benchmark for this compound assay development and troubleshooting.
Table 1: Typical Performance of Prostaglandin E2 Immunoassays in Biological Matrices
| Parameter | Serum | Plasma (EDTA) | Urine | Cell Culture Supernatant |
| Assay Range | 39.0 - 2,500 pg/mL | 39.0 - 2,500 pg/mL | 39.0 - 2,500 pg/mL | 7.8 - 1,000 pg/mL |
| Sensitivity | ~41.4 pg/mL | ~41.4 pg/mL | ~41.4 pg/mL | ~13 pg/mL |
| Intra-Assay Precision (%CV) | < 10% | < 10% | < 10% | < 6% |
| Inter-Assay Precision (%CV) | < 15% | < 15% | < 15% | < 11.7% |
| Recommended Sample Dilution | ≥ 1:10 | ≥ 1:10 | ≥ 1:8 | Assay directly or dilute as needed |
Data compiled from commercially available PGE2 ELISA kits and may vary depending on the specific kit and protocol used.[10]
Table 2: Recovery and Precision of Prostaglandin E2 using LC-MS/MS with Sample Purification
| Biological Matrix | Purification Method | Analyte Recovery (%) | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Limit of Quantification (LOQ) |
| Plasma | Solid-Phase Extraction (SPE) | > 85% | < 10% | < 15% | 10-50 pg/mL |
| Urine | SPE | > 90% | < 10% | < 15% | 10-50 pg/mL |
| Cell Culture Supernatant | Liquid-Liquid Extraction (LLE) | 92.0 ± 4.9% | < 5% | < 5% | 20 pg/mL |
| Brain Tissue | LLE | ~97% | < 5% | < 5% | ~1 pg/mg tissue |
Data synthesized from studies on PGE2 and its analogs.[5][6]
Table 3: Potential Cross-Reactants in this compound Immunoassays
| Compound | Chemical Relationship to this compound | Potential for Cross-Reactivity |
| Prostaglandin E2 (PGE2) | Parent compound of the E2 series | High |
| Prostaglandin E1 (PGE1) | Structurally similar prostaglandin | Moderate to High |
| 15-keto-Prostaglandin E2 | Metabolite of PGE2 | Moderate |
| 13,14-dihydro-15-keto-PGE2 | Stable metabolite of PGE2 | Moderate |
| Prostaglandin F2α (PGF2α) | Different prostaglandin series | Low |
| Other synthetic PGE2 analogs | Structurally similar | High (depending on the specific analog) |
This table provides a general guide. The actual cross-reactivity will depend on the specificity of the antibody used in the assay.
Key Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum
This protocol is a standard method for extracting prostaglandins from plasma or serum prior to analysis by immunoassay or LC-MS/MS.[6][7]
Materials:
-
C18 SPE cartridges
-
Methanol, Ethyl Acetate, Hexane (B92381) (HPLC grade)
-
Deionized water
-
1M Hydrochloric Acid (HCl)
-
Nitrogen gas evaporator
-
Vortex mixer and centrifuge
Procedure:
-
Sample Preparation: To 1 mL of plasma or serum, add a cyclooxygenase inhibitor (e.g., indomethacin) and an internal standard if using LC-MS/MS.
-
Acidification: Acidify the sample to pH 3.5 by adding approximately 50 µL of 1M HCl. Vortex and let stand at 4°C for 15 minutes. Centrifuge at 2000 x g for 5 minutes to pellet any precipitate.[6]
-
SPE Cartridge Conditioning: Condition the C18 cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Apply the acidified supernatant from step 2 to the conditioned C18 cartridge. A flow rate of approximately 0.5 mL/minute is recommended.
-
Washing: Wash the cartridge sequentially with 10 mL of deionized water, followed by 10 mL of 15% ethanol (B145695) in water, and finally 10 mL of hexane to remove lipids and other interferences.
-
Elution: Elute the this compound from the cartridge with 10 mL of ethyl acetate.
-
Drying and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in an appropriate volume of assay buffer (for ELISA) or mobile phase (for LC-MS/MS).
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general framework for the quantitative analysis of this compound using a triple quadrupole mass spectrometer.[5][6]
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 20% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
This compound: Precursor ion (e.g., m/z 377.3) → Product ion (e.g., m/z 271.2)
-
Internal Standard (e.g., PGE2-d4): m/z 355.2 → m/z 275.2
-
-
Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.
Data Analysis:
-
Quantify this compound by creating a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the standards.
Visualizations
References
- 1. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Prostaglandin E2 - Wikipedia [en.wikipedia.org]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Strategies to minimize side effects in animal studies with Meteneprost
Disclaimer: Meteneprost is a prostaglandin (B15479496) E2 (PGE2) analog. Publicly available preclinical data on the side effects of this compound in animal studies is limited. Therefore, this guide is based on the known effects of closely related PGE2 analogs, such as Dinoprostone (PGE2), and the side effects observed in human clinical trials of this compound. Researchers should use this information as a general guide and establish a specific safety profile for this compound in their animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analog of prostaglandin E2 (PGE2). It functions by binding to and activating prostaglandin E receptors (EP receptors), which are G-protein-coupled receptors.[1][2] This activation initiates downstream signaling cascades that can vary depending on the specific EP receptor subtype (EP1, EP2, EP3, EP4) expressed in the target tissue.[1][3][4] These pathways can lead to effects such as smooth muscle contraction (e.g., in the uterus), vasodilation, and modulation of inflammatory responses.
Q2: What are the most common potential side effects of this compound in animal studies?
Based on data from related PGE2 analogs and human clinical trials, the most anticipated side effects in animals include:
-
Gastrointestinal distress: Nausea, vomiting, and diarrhea.
-
Cardiovascular effects: Changes in blood pressure (hypotension) and heart rate (bradycardia or tachycardia).
-
Uterine effects: Uterine hyperstimulation (excessive contractions).
-
General systemic effects: Fever, tremors, and sedation.
Q3: How can I minimize gastrointestinal side effects?
To minimize gastrointestinal issues, consider the following strategies:
-
Dose Optimization: Start with the lowest effective dose and titrate upwards as needed, based on efficacy and tolerability.
-
Route of Administration: Localized delivery (e.g., intravaginal) may reduce systemic exposure and associated GI upset compared to systemic routes (e.g., intravenous).
-
Pre-treatment: The use of anti-emetic or anti-diarrheal agents may be considered, but potential drug interactions should be evaluated.
Q4: What should I do if I observe cardiovascular instability in my animal model?
Cardiovascular side effects such as hypotension and heart rate changes can be serious.
-
Continuous Monitoring: For initial studies, continuous monitoring of blood pressure and heart rate via telemetry or other appropriate methods is recommended.
-
Dose Reduction: A dose-dependent relationship often exists for these effects. Immediately consider reducing the dose or halting administration if significant cardiovascular changes are observed.
-
Fluid Support: In cases of severe hypotension, intravenous fluid support may be necessary.
Troubleshooting Guide
| Observed Side Effect | Potential Cause | Troubleshooting Steps & Mitigation Strategies |
| Vomiting and/or Diarrhea | Systemic prostaglandin effects on the gastrointestinal tract. | 1. Confirm Dose: Double-check dose calculations and administration volume. 2. Optimize Dose: Perform a dose-response study to find the optimal therapeutic window with minimal GI effects. A study in cows found that a 2.5 mg dose of Dinoprostone provided a good balance of efficacy and reduced side effects. 3. Change Administration Route: If using a systemic route, explore local administration to minimize systemic exposure. 4. Provide Supportive Care: Ensure animals have access to fresh water to prevent dehydration. |
| Hypotension/Bradycardia | Vasodilatory effects of PGE2 analogs. Vagal nerve stimulation. | 1. Monitor Vital Signs: Implement continuous or frequent monitoring of blood pressure and heart rate, especially during and immediately after administration. 2. Reduce Dose: Lower doses are less likely to cause significant hemodynamic changes. 3. Slower Infusion Rate: For intravenous administration, a slower infusion rate may mitigate acute hypotensive effects. 4. Evaluate Anesthesia: Ensure that the anesthetic agents used are not exacerbating hypotensive effects. |
| Uterine Hyperstimulation | Overstimulation of myometrial EP receptors. | 1. Monitor Uterine Activity: Use a tocodynamometer or intrauterine pressure catheter to monitor contraction frequency and intensity. 2. Adjust Dose: Uterine hyperstimulation is a known risk with PGE2 analogs. Reduce the dose to achieve the desired physiological response without excessive contractions. 3. Discontinue Administration: If hyperstimulation occurs, administration should be stopped. |
| Fever | Prostaglandins are involved in thermoregulation in the hypothalamus. | 1. Monitor Body Temperature: Regularly measure the animal's core body temperature. 2. Ensure Hydration: Provide adequate fluids. 3. Dose Adjustment: High doses are more likely to induce a febrile response. |
Experimental Protocols
Protocol 1: Administration of this compound (or Analog) and Monitoring for Side Effects
-
Animal Model: Select an appropriate animal model (e.g., rat, rabbit, sheep, non-human primate) based on the research question.
-
Acclimatization: Allow animals to acclimate to the facility and handling for a minimum of one week.
-
Dose Preparation: Prepare this compound solution in a sterile vehicle (e.g., saline, phosphate-buffered saline) at the desired concentrations.
-
Administration:
-
Intravenous (IV): Administer via a catheterized vein (e.g., femoral, jugular). Consider a slow bolus or continuous infusion.
-
Intravaginal/Intracervical: Administer a gel or suppository formulation directly to the target tissue.
-
-
Monitoring:
-
Baseline: Record baseline measurements for all parameters before administration.
-
Gastrointestinal: Observe for signs of nausea (e.g., pica in rodents), vomiting, and changes in fecal consistency.
-
Cardiovascular: Monitor heart rate and blood pressure. For larger animals, an arterial line or telemetry may be used. In smaller animals, a tail-cuff system can be used.
-
Uterine: In pregnant or non-pregnant models where uterine activity is relevant, monitor contractions via appropriate instrumentation.
-
General Health: Observe for changes in posture, activity level, and body temperature at regular intervals post-administration.
-
-
Data Collection: Record all observations and measurements at predefined time points (e.g., 15, 30, 60, 120, 240 minutes post-dose).
Visualizations
Signaling Pathway
Caption: PGE2 analog signaling via EP receptors.
Experimental Workflow
Caption: Workflow for assessing side effects.
References
Technical Support Center: Optimizing Meteneprost and Mifepristone Research Protocols
Welcome to the technical support center for researchers utilizing Meteneprost and mifepristone (B1683876) in their experimental protocols. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed methodologies to help improve the efficacy and reproducibility of your studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for mifepristone and this compound in a research context?
A1: Mifepristone is a synthetic steroid that acts as a competitive antagonist for the progesterone (B1679170) receptor (PR) and the glucocorticoid receptor (GR).[1] By blocking the progesterone receptor, mifepristone inhibits the transcription of progesterone-responsive genes, which can lead to various cellular effects, including cell cycle arrest and apoptosis.[2][3] this compound is a synthetic analog of prostaglandin (B15479496) E2 (PGE2) and functions as an agonist for prostaglandin E2 receptors (EP receptors).[4] Activation of EP receptors can trigger a range of downstream signaling cascades, influencing processes such as inflammation, cell proliferation, and apoptosis.[3]
Q2: What is the stability of this compound and mifepristone in cell culture media?
A2: Mifepristone is generally stable in cell culture media when prepared from a stock solution in a solvent like ethanol (B145695) or DMSO.[4] However, the stability of prostaglandin E2 analogs like this compound in aqueous solutions is pH-dependent and can be limited.[1][2] It is recommended to prepare fresh dilutions of this compound in culture medium for each experiment from a frozen stock.[5] The half-life of PGE2 in culture medium at 37°C has been reported to be around 26-32 hours, and this can be affected by the pH of the medium.[1][6]
Q3: I am observing high variability in my results. What are the common causes?
A3: High variability in cell-based assays can stem from several factors. For protocols involving mifepristone and this compound, consider the following:
-
Inconsistent cell density: Ensure uniform cell seeding across all wells.
-
Reagent preparation: Prepare fresh dilutions of both compounds for each experiment to avoid degradation, particularly of this compound.
-
Solvent concentration: Keep the final concentration of solvents (e.g., DMSO, ethanol) consistent and low (typically <0.1%) across all wells, including controls.
-
Cell line stability: Use cells within a consistent and low passage number range, as receptor expression and signaling pathways can change with prolonged culturing.
Q4: How do I determine if the effects of mifepristone and this compound are synergistic, additive, or antagonistic?
A4: To assess the nature of the interaction between mifepristone and this compound, a drug combination study should be performed. This typically involves treating cells with each drug alone and in combination at various concentrations. The results can be analyzed using methods such as the Combination Index (CI), which is based on the Loewe additivity model.[7] A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.
Troubleshooting Guides
Issue 1: Lower than Expected Efficacy of Mifepristone
| Potential Cause | Troubleshooting Step |
| Low Progesterone Receptor (PR) Expression | Confirm PR expression in your cell line using Western blot or qPCR. The efficacy of mifepristone as a PR antagonist is dependent on the presence of the receptor.[8] |
| Drug Inactivation | Prepare fresh stock solutions of mifepristone in an appropriate solvent (e.g., 100% ethanol) and store at -20°C.[4] Avoid repeated freeze-thaw cycles. |
| Sub-optimal Concentration | Perform a dose-response experiment to determine the IC50 of mifepristone in your specific cell line and experimental conditions. |
| Cell Culture Medium Components | Some components in serum or media supplements may interact with mifepristone. Consider using a serum-free or defined medium for your experiments if possible. |
Issue 2: Inconsistent Results with this compound
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | This compound, as a PGE2 analog, is susceptible to degradation in aqueous solutions. Prepare fresh dilutions from a frozen stock immediately before use.[5] Minimize the time the compound is in the incubator before analysis. |
| pH of Culture Medium | The stability of PGE2 analogs is pH-sensitive.[1] Ensure the pH of your culture medium is stable and consistent across experiments. |
| Low EP Receptor Expression | Verify the expression of PGE2 receptors (EP1, EP2, EP3, EP4) in your cell line, as the response to this compound will depend on their presence. |
| Solubility Issues | Although generally soluble, high concentrations of prostaglandin analogs may have limited solubility in aqueous media. Ensure complete dissolution in your culture medium. |
Issue 3: Difficulty in Observing Synergistic Effects
| Potential Cause | Troubleshooting Step |
| Inappropriate Concentration Ratios | The synergistic effect of two drugs is often dependent on the ratio of their concentrations.[9] Design your experiment with a matrix of concentrations for both drugs to identify the optimal ratio for synergy. |
| Incorrect Timing of Drug Addition | The timing of administration can be critical. Consider pre-treating with mifepristone for a period (e.g., 24 hours) to sensitize the cells before adding this compound, as mifepristone can increase uterine sensitivity to prostaglandins.[10] |
| Assay Endpoint | The synergistic effect may be more pronounced at specific time points. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for observing synergy. |
| Data Analysis Method | Use appropriate software and statistical models (e.g., CompuSyn for Combination Index) to analyze your data. Simple comparisons of individual vs. combined effects may not accurately capture synergy.[7] |
Quantitative Data
Table 1: In Vitro Efficacy of Mifepristone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Conditions | Reference |
| HEC-1-A | Endometrial | ~37 (16 µg/mL) | 72h, MTT assay | [1] |
| Ishikawa | Endometrial | ~44 (19 µg/mL) | 72h, MTT assay | [1] |
| SK-OV-3 | Ovarian | 6.25 | 72h, Cell count | [3] |
| OV2008 | Ovarian | 6.91 | 72h, Cell count | [3] |
| HCC1937 | Breast (TNBC) | 17.2 | 48h, SRB assay | [10] |
| SUM149PT | Breast (TNBC) | 11.3 | 48h, SRB assay | [10] |
| IOMM-Lee | Meningioma | 11.8 | 72h, Cell count | [2] |
| U87MG | Glioblastoma | 13.5 | 72h, Cell count | [2] |
| MCF-7 | Breast | 15.4 | 72h, Cell count | [2] |
| MDA-MB-231 | Breast | 18.2 | 72h, Cell count | [2] |
| LNCaP | Prostate | 12.9 | 72h, Cell count | [2] |
| PC-3 | Prostate | 16.7 | 72h, Cell count | [2] |
| OVCAR-3 | Ovarian | 12.1 | 72h, Cell count | [2] |
| U-2OS | Osteosarcoma | 19.8 | 72h, Cell count | [2] |
| SAOS-2 | Osteosarcoma | 23.4 | 72h, Cell count | [2] |
Note: IC50 values for this compound in research cell lines are not widely reported in the literature. Researchers may need to determine this empirically for their specific cell line.
Table 2: Clinical Efficacy of Mifepristone in Combination with Prostaglandin Analogs
| Prostaglandin Analog | Mifepristone Dose | Prostaglandin Dose | Success Rate | Clinical Setting | Reference |
| This compound (vaginal gel) | 200 mg | 5 mg | 84.6% | Early pregnancy termination | [4] |
| Misoprostol (oral) | 200 mg | 600 µg | 87.7% | Early pregnancy termination | [4] |
| Gemeprost (vaginal) | 200 mg | 0.5 mg | 96.2% | Early pregnancy termination | [11] |
| Misoprostol (vaginal) | 200 mg | 800 µg | 98.7% | Early pregnancy termination | [11] |
Experimental Protocols
Protocol 1: Determining the IC50 of Mifepristone and this compound
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for each compound individually using a cell viability assay (e.g., MTT or CellTiter-Glo®).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Mifepristone
-
This compound
-
Solvent for stock solutions (e.g., 100% Ethanol for Mifepristone, DMSO for this compound)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of mifepristone and this compound in complete culture medium from your stock solutions. Include a vehicle control (medium with the same final concentration of solvent).
-
Treatment: Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of each drug.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot the percentage of cell viability against the drug concentration. Use a non-linear regression analysis to calculate the IC50 value.
Protocol 2: Assessing the Synergistic Effect of Mifepristone and this compound
This protocol is designed to evaluate the combined effect of mifepristone and this compound and to determine if their interaction is synergistic.
Materials:
-
Same as Protocol 1
-
Software for synergy analysis (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Drug Combination Preparation: Prepare a matrix of drug concentrations. This should include serial dilutions of mifepristone alone, this compound alone, and combinations of both drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values) or a checkerboard of various concentrations.
-
Treatment: Treat the cells with the single drugs and the drug combinations. Include a vehicle control.
-
Incubation: Incubate the plates for the optimal duration determined from previous experiments.
-
Cell Viability Assessment: Perform a cell viability assay as described in Protocol 1.
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each concentration and combination (Fa = 1 - % Viability/100).
-
Input the dose-effect data into a synergy analysis software like CompuSyn.
-
The software will generate a Combination Index (CI) value for different effect levels.
-
Interpret the CI values: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Visualizations
Signaling Pathways
Caption: Mifepristone competitively blocks the progesterone receptor.
Caption: this compound activates EP receptors and downstream signaling.
Experimental Workflow
Caption: Workflow for assessing drug synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High concentrations of progesterone and mifepristone mutually reinforce cell cycle retardation and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multicentre randomized comparative clinical trial of 200 mg RU486 (mifepristone) single dose followed by either 5 mg 9-methylene PGE(2) gel (this compound) or 600 microg oral PGE(1) (misoprostol) for termination of early pregnancy within 28 days of missed menstrual period. ICMR Task Force Study. Indian Council of Medical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. A study on the stability of prostaglandin E2 in methylhydroxyethylcellulose gel by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiprogestin mifepristone inhibits the growth of cancer cells of reproductive and non-reproductive origin regardless of progesterone receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Effect of oral prostaglandin E2 on uterine contractility and outcome of treatment in women receiving RU 486 (mifepristone) for termination of early pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. noblelifesci.com [noblelifesci.com]
Forced degradation studies of Meteneprost to identify potential issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting forced degradation studies on Meteneprost. Given the limited publicly available data specific to this compound, this guide leverages information on closely related prostaglandin (B15479496) E2 (PGE2) analogues to identify potential issues and provide robust experimental strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a forced degradation study for this compound?
A1: Forced degradation studies are essential in pharmaceutical development to understand the chemical stability of this compound under various stress conditions.[1] The primary goals are to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method capable of separating the active pharmaceutical ingredient (API) from its degradants.[1] This information is critical for formulation development, determining storage conditions, and ensuring product quality and safety.
Q2: What are the typical stress conditions applied in forced degradation studies for prostaglandin analogues like this compound?
A2: Typical stress conditions include hydrolysis (acidic and basic), oxidation, heat, and photolysis, as recommended by ICH guidelines.[1] Prostaglandins are known to be sensitive to pH extremes. For instance, PGE1 and Dinoprostone (B10761402) (PGE2) have been shown to degrade under strongly acidic and basic conditions.[2]
Q3: What are the known degradation pathways for Prostaglandin E analogues?
A3: Prostaglandin E analogues are known to be unstable in aqueous solutions, particularly under acidic and basic conditions. A common degradation pathway for PGE compounds involves a sequence of dehydration reactions. The initial degradation often leads to the formation of Prostaglandin A (PGA) type compounds, which can then isomerize to the more stable Prostaglandin B (PGB) analogues.[2] This pathway is initiated by the elimination of water from the cyclopentane (B165970) ring.
Q4: What analytical techniques are most suitable for analyzing this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating and quantifying this compound and its degradation products. To identify and characterize the structure of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.
Q5: How much degradation should I aim for in my forced degradation studies?
A5: The goal is to achieve meaningful degradation without completely destroying the molecule. A target degradation of 5-20% is generally considered appropriate. This level of degradation is sufficient to demonstrate the separating power of the analytical method and to generate a representative profile of degradation products. Over-stressing the sample can lead to the formation of secondary degradants that may not be relevant to the actual stability of the drug product.
Troubleshooting Guide
Q1: I am not observing any degradation of this compound under my stress conditions. What should I do?
A1: If you are not seeing degradation, your stress conditions may be too mild. Consider the following adjustments:
-
Increase Reagent Concentration: For acid and base hydrolysis, you can incrementally increase the molarity of the acid (e.g., HCl) or base (e.g., NaOH).
-
Increase Temperature: Elevating the temperature can accelerate degradation. Conduct your studies at higher temperatures (e.g., 60°C, 80°C) while monitoring for excessive degradation.
-
Extend Exposure Time: Increase the duration of the stress exposure. It is advisable to test at multiple time points to understand the degradation kinetics.
-
For Photostability: Ensure your light source provides the intensity and wavelength range specified in ICH Q1B guidelines. Direct exposure of the sample (as opposed to behind glass) may be necessary.
Q2: My this compound sample degraded completely after applying stress conditions. How can I achieve the target degradation level?
A2: Complete degradation indicates that your stress conditions are too harsh. To obtain the desired 5-20% degradation, you should:
-
Decrease Reagent Concentration: Use more dilute acidic or basic solutions.
-
Lower the Temperature: Perform the study at a lower temperature (e.g., room temperature, 40°C).
-
Shorten Exposure Time: Analyze samples at earlier time points to capture the initial degradation products before they degrade further.
-
Use a Co-solvent: For solution-state studies, ensure the co-solvent used to dissolve this compound is not contributing to its degradation.
Q3: The peak for this compound and a degradation product are co-eluting in my HPLC chromatogram. How can I improve the separation?
A3: Co-elution is a common challenge. To develop a stability-indicating method with adequate resolution, you can:
-
Modify the Mobile Phase: Adjust the ratio of the organic solvent to the aqueous buffer. You can also try a different organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice-versa) or change the pH of the aqueous phase.
-
Change the Stationary Phase: Use an HPLC column with a different chemistry (e.g., C8 instead of C18) or a different particle size.
-
Optimize the Gradient: If using a gradient elution, modify the slope of the gradient to improve the separation of closely eluting peaks.
-
Adjust Flow Rate and Temperature: Lowering the flow rate or changing the column temperature can sometimes improve resolution.
Data Presentation
Table 1: Summary of Recommended Stress Conditions for this compound Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours | Dehydration products (PGA-type analogues) |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 30 min, 1, 2, 4 hours | Isomerization and dehydration products (PGB-type analogues) |
| Oxidation | 3% H₂O₂ | Room Temp | 2, 8, 24 hours | Oxidized derivatives |
| Thermal | Solid State | 80°C | 24, 48, 72 hours | Isomers, dehydration products |
| Photolytic | Solid & Solution | ICH Q1B conditions | N/A | Photodegradants |
Experimental Protocols
Representative Protocol for Acid-Induced Forced Degradation of this compound
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Condition Application:
-
Transfer 1 mL of the this compound stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1.0 M HCl to the flask.
-
Keep the flask in a water bath maintained at 60°C.
-
-
Time Point Sampling: Withdraw aliquots at predetermined time intervals (e.g., 2, 4, 8, and 24 hours).
-
Neutralization and Dilution:
-
Immediately neutralize the withdrawn aliquot with an equivalent amount of 1.0 M NaOH.
-
Dilute the neutralized sample to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
Analysis: Analyze the prepared samples by a validated stability-indicating HPLC method. A control sample (unstressed this compound solution) and a blank (stressed solvent without this compound) should also be analyzed for comparison.
Visualizations
References
Adjusting Meteneprost dosage to reduce gastrointestinal side effects in preclinical models
Technical Support Center: Meteneprost Preclinical Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with this compound in preclinical models, specifically focusing on strategies to mitigate gastrointestinal side effects.
Frequently Asked Questions (FAQs)
Q1: We are observing significant gastrointestinal distress (diarrhea, cramping) in our rodent models at our initial effective dose of this compound. What is the likely mechanism?
A1: this compound, a prostaglandin (B15479496) E2 (PGE2) analog, exerts its effects by stimulating prostanoid receptors. While beneficial for its intended therapeutic actions, activation of EP receptors in the gastrointestinal tract can lead to increased smooth muscle contraction and fluid secretion, resulting in side effects like diarrhea and cramping.[1] The severity of these effects is often dose-dependent.
Q2: What are the initial steps we should take to adjust the this compound dosage to minimize gastrointestinal side effects while maintaining efficacy?
A2: A dose-response study is the recommended first step. This involves administering a range of this compound doses to different groups of animals. The goal is to identify the lowest effective dose that achieves the desired therapeutic outcome with the most tolerable side effect profile. It is also beneficial to explore different dosing frequencies (e.g., splitting the daily dose) to maintain therapeutic levels while minimizing peak-dose-related side effects.
Q3: Are there any co-administration strategies that can help alleviate this compound-induced gastrointestinal side effects?
A3: Yes, co-administration with agents that can counteract the gastrointestinal effects may be a viable strategy. For instance, anti-diarrheal agents or smooth muscle relaxants could be considered. However, it is crucial to first establish that these agents do not interfere with the primary therapeutic action of this compound. A thorough literature review and a pilot study are recommended before implementing this approach. Another approach could be the co-administration of a proton pump inhibitor (PPI) to reduce the risk of gastric irritation.[2][3]
Q4: Can we alter the formulation of this compound to reduce local gastrointestinal irritation?
A4: Formulation changes can potentially reduce gastrointestinal side effects. For orally administered this compound, enteric-coated formulations that delay release until the compound reaches the small intestine might mitigate stomach irritation.[4] For parenteral routes, optimizing the vehicle or excipients could influence local tissue tolerance.
Q5: What preclinical models are most suitable for evaluating this compound-induced gastrointestinal toxicity?
A5: Several preclinical models can be used. In vivo models, such as rodent studies, are essential for observing systemic effects and clinical signs like diarrhea and cramping. In vitro models, such as Caco-2 cell monolayers or intestinal organoids, can provide insights into the direct effects of this compound on intestinal barrier function and cellular toxicity.[5] Organ-on-a-chip models are also emerging as a valuable tool for more complex toxicity assessments.
Troubleshooting Guides
Issue: High Incidence of Diarrhea in Rodent Models
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Dose is too high | Perform a dose-ranging study to identify the minimal effective dose. | Reduction in the incidence and severity of diarrhea at lower doses. |
| Dosing frequency | Administer the total daily dose in two or three smaller, spaced-out doses. | Smoother plasma concentration profile and reduced peak-related side effects. |
| Route of administration | If using oral gavage, consider subcutaneous or intravenous administration to bypass direct gut mucosal contact. | Potential reduction in local irritation, though systemic effects may still occur. |
| Animal stress | Ensure proper handling and acclimatization of animals to minimize stress-induced gastrointestinal upset. | More consistent and drug-related observations. |
Issue: Inconsistent Therapeutic Efficacy at Lower, Better-Tolerated Doses
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal dosing interval | Measure the pharmacokinetic profile of this compound to determine the optimal dosing frequency to maintain therapeutic concentrations. | Consistent efficacy with a refined dosing schedule. |
| Individual animal variability | Increase the number of animals per group to improve statistical power and account for biological variation. | More reliable and reproducible efficacy data. |
| Drug formulation issue | Verify the stability and homogeneity of the this compound formulation. | Consistent drug delivery and predictable therapeutic response. |
Experimental Protocols
Protocol 1: Dose-Response Assessment of this compound-Induced Gastrointestinal Side Effects in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least 7 days before the experiment.
-
Grouping: Randomly assign animals to groups (n=8-10 per group):
-
Vehicle control (e.g., saline or appropriate vehicle).
-
This compound Dose 1 (e.g., X mg/kg).
-
This compound Dose 2 (e.g., 2X mg/kg).
-
This compound Dose 3 (e.g., 4X mg/kg).
-
-
Administration: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage).
-
Observation:
-
Observe animals continuously for the first 4 hours post-dosing and then at regular intervals for 24-48 hours.
-
Score fecal consistency (e.g., 0=normal, 1=soft, 2=diarrhea).
-
Record the incidence of diarrhea and any other signs of gastrointestinal distress (e.g., writhing, abdominal stretching).
-
-
Data Analysis: Analyze the dose-response relationship for both therapeutic efficacy and gastrointestinal side effects using appropriate statistical methods.
Quantitative Data Summary
Table 1: Hypothetical Dose-Response Data for this compound in a Rat Model
| Treatment Group | Dose (mg/kg) | Therapeutic Efficacy (% response) | Incidence of Diarrhea (%) | Mean Fecal Score (0-2) |
| Vehicle Control | 0 | 5 | 0 | 0.1 |
| This compound | 1 | 55 | 20 | 0.8 |
| This compound | 2 | 85 | 60 | 1.5 |
| This compound | 4 | 95 | 90 | 1.9 |
Visualizations
Caption: Signaling pathway of this compound leading to both therapeutic and adverse effects.
Caption: Workflow for assessing this compound dose-dependent gastrointestinal toxicity.
References
- 1. Possible mechanism for the gastro-intestinal adverse effects upon topical application of Prostaglandin F₂α analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reducing Side Effects of NSAIDs Like Ibuprofen and Naproxen [hss.edu]
- 3. simhcottumwa.org [simhcottumwa.org]
- 4. Drug Disposition in the Lower Gastrointestinal Tract: Targeting and Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing A Robust In Vitro Intestinal Model For Preclinical Candidate Screening Of GI Toxicity [drugdiscoveryonline.com]
Validation & Comparative
Meteneprost vs. Misoprostol: A Comparative Efficacy Analysis for Cervical Ripening and Uterine Contraction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of meteneprost and misoprostol (B33685), two synthetic prostaglandin (B15479496) analogues utilized in obstetrics and gynecology. While both compounds are effective in inducing cervical ripening and uterine contractions, a direct comparative efficacy study is not available in recent literature. This document synthesizes existing data on this compound and contrasts it with the well-established profile of misoprostol, offering insights for research and development in this therapeutic area.
Mechanism of Action: Prostaglandin E Receptor Agonism
Both this compound, chemically known as 9-deoxo-16,16-dimethyl-9-methylene PGE2, and misoprostol, a synthetic prostaglandin E1 analogue, exert their pharmacological effects by acting as agonists at prostaglandin E (EP) receptors.[1][2] Activation of these G-protein coupled receptors in the myometrium and cervix initiates a signaling cascade that leads to uterine contractions and the remodeling of the cervical extracellular matrix, respectively. This process involves the softening, effacement, and dilation of the cervix, crucial for the induction of labor and other gynecological procedures.[3][4][5]
The primary signaling pathway involves the activation of EP receptors, which can couple to different G proteins to elicit varied cellular responses. For instance, activation of EP2 and EP4 receptors typically leads to an increase in intracellular cyclic AMP (cAMP) levels through Gs protein stimulation of adenylyl cyclase. This pathway is associated with smooth muscle relaxation in some tissues but contributes to the inflammatory and remodeling processes in the cervix. Conversely, EP1 receptor activation, coupled to Gq, increases intracellular calcium levels, directly stimulating myometrial contraction.[6]
Comparative Efficacy Data
Direct, head-to-head clinical trials comparing the efficacy of this compound and misoprostol are not available in contemporary medical literature. The available data for this compound dates from studies conducted in the 1980s. The following tables summarize the quantitative data from these studies on this compound and provide a representative summary of misoprostol's efficacy for similar indications from more recent and extensive research.
Table 1: Efficacy of this compound for Cervical Dilatation (First Trimester)
| Parameter | This compound (10 mg vaginal suppository) | Placebo/Control |
| Mean Cervical Dilatation (mm) | 8.1 | 6.0 |
| Additional Dilatation | Facilitated by cervical softening | Not specified |
| Primary Side Effect | Uterine pain (minor) | Not specified |
Data from a prospective randomized study on cervical dilatation before first-trimester abortion.[3]
Table 2: Efficacy of this compound for Termination of Early Pregnancy
| Regimen | Complete Abortion Rate | Primary Side Effect Profile |
| This compound (75 mg vaginal administration, repeated after 6 hours) | 94-100% | Low frequency of side effects, less uterine pain compared to the comparator. |
| Comparator (16-phenoxy-ω-17,18,19,20-tetranor PGE2 methyl sulfonylamide) | 94-100% | Low frequency of side effects. |
Data from a comparative study of two stable prostaglandin E analogues.[1]
Table 3: Representative Efficacy of Misoprostol for Labor Induction (Term Pregnancy)
| Regimen | Induction-to-Delivery Interval (hours) | Cesarean Section Rate | Need for Oxytocin Augmentation |
| Vaginal Misoprostol (25-50 µg) | Shorter compared to dinoprostone (B10761402) | Generally similar to or lower than comparators | Often reduced compared to other induction agents |
| Oral Misoprostol (25-50 µg) | Effective, with varying protocols | Generally similar to or lower than comparators | Often reduced compared to other induction agents |
Data synthesized from multiple clinical trials and systematic reviews.[2][7][8]
Experimental Protocols
This compound for Cervical Dilatation
A prospective, randomized clinical trial evaluated the efficacy of a 10 mg this compound vaginal suppository for cervical dilatation prior to first-trimester vacuum aspiration.
-
Study Population: Pregnant women in the first trimester scheduled for voluntary interruption of pregnancy.
-
Intervention: A single 10 mg vaginal suppository of this compound was administered.
-
Control: A control group receiving no active treatment was included for comparison.
-
Primary Outcome: Mean cervical dilatation measured in millimeters three hours after administration.
-
Secondary Outcomes: The ease of any required additional instrumental dilatation and the incidence and severity of side effects, particularly uterine pain.[3]
This compound for Termination of Early Pregnancy
A comparative study assessed the efficacy of two stable prostaglandin E analogues for the termination of early pregnancy.
-
Study Population: 389 women in early pregnancy.
-
Intervention: Vaginal administration of 75 mg of this compound, with the dose repeated after six hours.
-
Comparator: Three intramuscular injections of 0.5 mg of 16-phenoxy-ω-17,18,19,20-tetranor PGE2 methyl sulfonylamide administered at three-hour intervals.
-
Primary Outcome: The rate of complete abortion.
-
Secondary Outcome: The frequency and nature of side effects, including uterine pain.[1]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. A comparison of two stable prostaglandin E analogues for termination of early pregnancy and for cervical dilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy and safety of misoprostol compared with dinoprostone for labor induction at term: an updated systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 3. [Cervical dilatation by use of a vaginal suppository of this compound before voluntary interruption of the pregnancy in the first trimester] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Gemeprost? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Comparison of Misoprostol and Dinoprostone for elective induction of labour in nulliparous women at full term: A randomized prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vaginal dinoprostone and misoprostol are equally safe in labour induction at term whereas dinoprostone is less efficacious for cervical ripening and shortening the time of labour | Zietek | Ginekologia Polska [journals.viamedica.pl]
Meteneprost vs. Dinoprostone for Cervical Ripening: A Preclinical Comparison
For Researchers, Scientists, and Drug Development Professionals
The induction of labor is a common obstetric procedure, often necessitated by maternal or fetal indications. A critical component of successful labor induction is cervical ripening, the process of softening and dilating the cervix. Prostaglandins (B1171923) are key pharmacological agents used to facilitate this process. This guide provides a preclinical comparison of two prostaglandin (B15479496) analogs, Meteneprost and Dinoprostone (B10761402), for cervical ripening, focusing on their mechanisms of action, available preclinical data, and the experimental protocols relevant to their evaluation.
Note: Direct preclinical comparative studies between this compound and Dinoprostone are limited in the public domain. This guide synthesizes available information on each compound and related prostaglandin analogs to provide a comparative overview.
Mechanism of Action and Signaling Pathways
Both this compound and Dinoprostone are analogs of naturally occurring prostaglandins and exert their effects by interacting with specific G-protein coupled receptors known as prostaglandin E (EP) receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, which are distributed throughout the body, including the uterus and cervix. The differential activation of these receptors mediates the physiological effects of these drugs.
Dinoprostone (Prostaglandin E2)
Dinoprostone is chemically identical to endogenous prostaglandin E2 (PGE2).[1] It is known to interact with all four EP receptor subtypes.[1] The activation of these receptors initiates distinct intracellular signaling cascades:
-
EP1 and EP3 Receptors: Activation of these receptors primarily couples to Gq proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction in the myometrium. The EP3 receptor is also a primary target for misoprostol, a synthetic PGE1 analog.[1]
-
EP2 and EP4 Receptors: These receptors are coupled to Gs proteins. Their activation stimulates adenylyl cyclase, which increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). In the cervix, increased cAMP is associated with the activation of protein kinase A (PKA), leading to collagenase activation, remodeling of the extracellular matrix, and subsequent cervical softening and dilation.[1]
The multifaceted interaction of dinoprostone with all four EP receptors results in a process of cervical ripening that is considered to be similar to the natural physiological process preceding spontaneous labor.[1]
This compound (9-deoxo-16,16-dimethyl-9-methylene PGE2)
This compound is a synthetic analog of prostaglandin E2. While specific preclinical studies detailing its receptor binding profile are scarce, as a PGE2 analog, it is expected to interact with the same family of EP receptors as dinoprostone. Synthetic prostaglandin analogs are often chemically modified to have a longer duration of action compared to their endogenous counterparts.
Below is a diagram illustrating the generalized signaling pathways of prostaglandin E2 analogs.
Preclinical Data Summary
Table 1: Pharmacodynamic Properties
| Parameter | Dinoprostone (PGE2) | This compound (PGE2 Analog) |
| Receptor Target(s) | EP1, EP2, EP3, EP4 | Presumed: EP1, EP2, EP3, EP4 |
| Primary Effect on Cervix | Cervical softening, effacement, and dilation | Cervical dilation |
| Primary Effect on Myometrium | Uterine contractions | Uterine contractions |
Table 2: Pharmacokinetic Properties
| Parameter | Dinoprostone (PGE2) | This compound (PGE2 Analog) |
| Half-life | Short (2.5-5 minutes) | Expected to be longer than endogenous PGE2 |
| Metabolism | Rapidly metabolized | Expected to be more resistant to degradation |
Experimental Protocols
The following are generalized protocols for key preclinical experiments used to evaluate cervical ripening agents. These are based on methodologies reported in the literature for prostaglandins.
In Vitro Uterine Contractility Assay
This assay assesses the direct effect of the compounds on uterine smooth muscle contraction.
Experimental Workflow:
Methodology:
-
Tissue Preparation: Uterine horns are isolated from late-stage pregnant animal models (e.g., rats or guinea pigs). Longitudinal or circular smooth muscle strips are prepared.
-
Organ Bath Setup: The tissue strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration and Baseline Recording: The tissues are allowed to equilibrate under a resting tension for a specified period. Spontaneous contractile activity is recorded using an isometric force transducer.
-
Drug Administration: Cumulative concentrations of this compound or Dinoprostone are added to the organ bath.
-
Data Recording and Analysis: Changes in the force and frequency of uterine contractions are recorded. Dose-response curves are generated to determine the potency (EC50) and efficacy (Emax) of each compound.
In Vivo Cervical Ripening Model
This model evaluates the efficacy of the compounds in promoting cervical ripening in a living organism.
Experimental Workflow:
Methodology:
-
Animal Model: Late-stage pregnant animal models, such as rabbits or guinea pigs, are used.
-
Drug Administration: The test compounds (this compound, Dinoprostone) or a placebo are administered, typically via a local route such as an intravaginal gel or suppository.
-
Observation Period: The animals are observed for a predetermined period (e.g., 24 hours).
-
Tissue Collection: At the end of the observation period, the animals are euthanized, and the cervices are excised.
-
Outcome Measures:
-
Biomechanical Testing: The tensile strength and compliance of the cervical tissue are measured using a tensiometer. A decrease in tensile strength indicates cervical ripening.
-
Biochemical Analysis: The water content and collagen concentration of the cervical tissue are determined. An increase in water content and a decrease in collagen are indicative of ripening.
-
Histological Examination: The cervical tissue is examined microscopically to assess changes in collagen fiber organization and cellular infiltration.
-
Conclusion
Both this compound and Dinoprostone are prostaglandin E2 analogs that are expected to promote cervical ripening and uterine contractions through their interaction with EP receptors. Dinoprostone, being identical to endogenous PGE2, has a well-characterized mechanism of action involving all four EP receptor subtypes. While direct preclinical comparative data for this compound is lacking, its chemical structure suggests a similar, likely more prolonged, mechanism of action. Further preclinical studies are warranted to directly compare the receptor binding affinities, potency, and efficacy of this compound and Dinoprostone to fully elucidate their comparative preclinical profiles for cervical ripening.
References
Navigating Prostaglandin E2 Immunoassays: A Guide to Understanding Meteneprost Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate quantification of Prostaglandin (B15479496) E2 (PGE2) is critical in a multitude of research areas, from inflammation and oncology to reproductive biology. However, the presence of structurally similar compounds, such as the synthetic prostaglandin analog Meteneprost, can pose a significant challenge to the specificity of PGE2 immunoassays. This guide provides a comprehensive comparison of the potential for this compound cross-reactivity in commercially available PGE2 enzyme-linked immunosorbent assays (ELISAs), supported by structural analysis and detailed experimental protocols.
This compound, a prostaglandin E2 analog, is utilized in veterinary medicine for its potent luteolytic and ecbolic effects. Its structural similarity to the endogenous PGE2 molecule raises concerns about potential interference in immunoassays designed to detect PGE2, leading to inaccurate measurements and misinterpretation of experimental results. Understanding the degree of this cross-reactivity is paramount for ensuring data integrity.
Structural Comparison: this compound vs. Prostaglandin E2
The potential for cross-reactivity in an immunoassay is fundamentally linked to the structural similarity between the target analyte and other molecules present in the sample. Both PGE2 and this compound share a common prostanoic acid skeleton. However, key structural differences exist that influence their recognition by specific antibodies.
| Compound | Chemical Structure | Key Structural Features |
| Prostaglandin E2 (PGE2) | [Image of Prostaglandin E2 structure] | - 20-carbon fatty acid derivative- Cyclopentanone ring- Hydroxyl groups at C11 and C15- Ketone group at C9- Double bonds at C5-C6 (cis) and C13-C14 (trans) |
| This compound | [Image of this compound structure] | - Synthetic PGE2 analog- Methyl groups at C16- Methylene (B1212753) group at C9 (replacing the ketone group of PGE2) |
The substitution of the C9 ketone in PGE2 with a methylene group in this compound, along with the addition of two methyl groups at the C16 position, are the primary structural modifications. While the overall shape of the molecule is preserved, these alterations can significantly impact antibody binding affinity.
Cross-Reactivity Data in Prostaglandin E2 Immunoassays
Direct quantitative data on the cross-reactivity of this compound in commercially available PGE2 immunoassays is limited. However, data for a closely related compound, 16,16-dimethyl Prostaglandin E2, in a widely used commercial ELISA kit provides a strong indication of the expected low cross-reactivity.
| Immunoassay Kit | Compound Tested | Cross-Reactivity (%) | Manufacturer |
| Prostaglandin E2 ELISA Kit (Item No. 514010) | 16,16-dimethyl Prostaglandin E2 | < 0.01% | Cayman Chemical |
It is important to note that this data is for 16,16-dimethyl PGE2, not this compound. This compound's additional modification at the C9 position may further reduce its affinity for PGE2-specific antibodies.
The extremely low cross-reactivity of 16,16-dimethyl PGE2 suggests that the antibodies used in this particular assay are highly specific for the native PGE2 structure and are not significantly affected by the methylation at the C16 position. Given that this compound shares this feature and has an additional modification at a critical site for antibody recognition (the C9 ketone group), it is highly probable that this compound would also exhibit negligible cross-reactivity in this and other similarly specific PGE2 immunoassays.
Selecting an Appropriate Immunoassay
When the potential for this compound interference is a concern, researchers should prioritize the use of highly specific monoclonal antibody-based competitive ELISAs. It is recommended to:
-
Consult the manufacturer's technical data sheet: Scrutinize the cross-reactivity data for a comprehensive list of tested compounds.
-
Contact technical support: Inquire directly with the manufacturer about any available data on this compound cross-reactivity if it is not listed.
-
Perform validation studies: If this compound is a known or suspected component of the experimental samples, it is prudent to perform spiking experiments to empirically determine the level of interference in the chosen assay.
Experimental Protocols
The following provides a generalized experimental protocol for a competitive PGE2 ELISA. Researchers should always refer to the specific instructions provided with their chosen kit.
Principle of the Competitive ELISA
In a competitive ELISA for PGE2, a known amount of PGE2 conjugated to an enzyme (the tracer) competes with the PGE2 in the sample for a limited number of binding sites on a PGE2-specific antibody coated on a microplate. The amount of tracer that binds to the antibody is inversely proportional to the concentration of PGE2 in the sample. After a washing step, a substrate is added, and the resulting colorimetric signal is measured. The concentration of PGE2 in the sample is then determined by comparing its absorbance to a standard curve.
Typical Experimental Workflow
Caption: A generalized workflow for a competitive Prostaglandin E2 ELISA.
Prostaglandin E2 Signaling Pathway
Understanding the biological context of PGE2 is crucial for interpreting experimental results. PGE2 exerts its effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling cascades, leading to a wide range of physiological responses.
Caption: Simplified Prostaglandin E2 signaling pathways via EP receptors.
A Comparative Analysis of Meteneprost and Other Prostaglandin E2 Analogs on Uterine Contractility
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Meteneprost and other prominent Prostaglandin E2 (PGE2) analogs, focusing on their effects on uterine contractility. The information presented herein is intended to support research and development in obstetrics and gynecology by offering a comprehensive overview of the mechanisms of action, efficacy, and experimental evaluation of these compounds.
Introduction
Prostaglandin E2 (PGE2) and its synthetic analogs are crucial in obstetrics for their potent effects on cervical ripening and the induction of uterine contractions. These compounds are widely used for labor induction and the termination of pregnancy. Their primary mechanism of action involves binding to specific G-protein coupled receptors (EP receptors) on myometrial cells, which triggers a cascade of intracellular events leading to smooth muscle contraction. This guide will focus on a comparative study of this compound, a stable PGE2 analog, with other significant PGE2 analogs such as Dinoprostone and Sulprostone.
Mechanism of Action: The Role of EP Receptors
The physiological effects of PGE2 and its analogs are mediated through four main subtypes of EP receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different G-proteins and, consequently, activate distinct signaling pathways, leading to varied cellular responses.[1]
-
EP1 and EP3 Receptors: Activation of these receptors is primarily associated with uterine contraction. The EP1 receptor, coupled to Gq protein, stimulates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium (Ca2+) levels.[2] The EP3 receptor, primarily coupled to Gi, inhibits adenylyl cyclase, which decreases cyclic adenosine (B11128) monophosphate (cAMP) levels, further promoting contraction.[1][2] Sulprostone is known to be a selective agonist for EP1 and EP3 receptors.[2]
-
EP2 and EP4 Receptors: In contrast, the activation of EP2 and EP4 receptors, both coupled to Gs protein, stimulates adenylyl cyclase, leading to an increase in cAMP levels and subsequent myometrial relaxation.
The overall effect of a PGE2 analog on uterine contractility is determined by its binding affinity and selectivity for these different EP receptor subtypes.
Comparative Efficacy and Potency
Direct comparative studies focusing solely on the in-vitro uterine contractility of this compound against other PGE2 analogs are limited. However, available data from various studies provide insights into their relative potencies and clinical effects.
This compound (9-deoxo-16,16-dimethyl-9-methylene-PGE2)
This compound is a stable synthetic analog of PGE2. Studies have shown its potent uterine stimulating effects.
-
Uterine Stimulating Potency: In mid-pregnancy, the uterine stimulating potency of this compound administered intravenously was found to be four to five times that of PGF2α.
-
Clinical Use: It has been effectively used for cervical dilation prior to surgical abortion and for the termination of second-trimester pregnancies. Vaginal administration of a 75 mg dose resulted in an 86% abortion rate within 24 hours in one study. A plasma level of approximately 20 ng/ml has been associated with sufficient uterine contractility for second-trimester abortions.
Dinoprostone (PGE2)
Dinoprostone is the synthetic form of naturally occurring PGE2 and is widely used for cervical ripening and labor induction. It binds to all four EP receptor subtypes with high affinity.
Sulprostone
Sulprostone is a synthetic PGE2 analog with selective agonist activity on EP1 and EP3 receptors, making it a potent stimulator of uterine contractions.
-
Mechanism: It increases intracellular calcium levels and decreases cAMP, leading to strong myometrial contractions.
-
Clinical Use: Sulprostone is primarily used for the management of postpartum hemorrhage and for the induction of abortion.
Quantitative Comparison of Uterine Contractility
The following table summarizes available data on the uterine contractility effects of this compound and other relevant prostaglandins. It is important to note that the data are derived from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Study Type | Model | Key Findings | Reference |
| This compound | In vivo | Mid-trimester pregnant women | 4-5 times more potent than PGF2α in stimulating uterine contractions. | |
| This compound | Clinical Trial | Second-trimester abortion | 75 mg vaginal suppository led to 86% abortion rate in 24 hours. | |
| PGE1 (Misoprostol) | In vitro | Myometrial strips from term non-laboring women | Increased myometrial contractility at 10⁻⁵ mol/l. | |
| PGE2 (Dinoprostone) | In vitro | Myometrial strips from term non-laboring women | No significant effect on uterine contractility at any concentration tested. |
Experimental Protocols
In-Vitro Uterine Contractility Assay Using Organ Bath
This protocol describes a standard method for assessing the contractile effects of pharmacological agents on isolated uterine tissue.
1. Tissue Preparation:
-
Myometrial biopsies are obtained from patients undergoing cesarean section with informed consent.
-
The tissue is immediately placed in cold, oxygenated physiological salt solution (PSS).
-
Under a dissecting microscope, the endometrium and connective tissues are removed.
-
Longitudinal myometrial strips (e.g., 2 mm wide and 10 mm long) are isolated.
2. Experimental Setup:
-
The myometrial strips are mounted in an organ bath containing PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer to record contractile activity.
3. Data Acquisition:
-
The tissue is allowed to equilibrate and develop spontaneous contractions.
-
Cumulative concentrations of the test compound (e.g., this compound, Dinoprostone) are added to the organ bath at set intervals.
-
The amplitude and frequency of contractions are recorded at each concentration.
4. Data Analysis:
-
The area under the curve (AUC) of the contractions is calculated to quantify the total contractile activity.
-
Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of the compound.
Visualizations
Signaling Pathways of PGE2 Analogs in Myometrial Cells
Caption: Signaling pathways of PGE2 analogs in myometrial cells.
Experimental Workflow for In-Vitro Uterine Contractility Assay
Caption: Workflow for in-vitro uterine contractility assay.
Conclusion
This compound is a potent PGE2 analog with significant uterine stimulating effects. While direct comparative data with other PGE2 analogs like Dinoprostone and Sulprostone is sparse, the available evidence suggests it is a powerful agent for inducing uterine contractions. Dinoprostone, being the natural form of PGE2, has a broader receptor binding profile, while Sulprostone's selectivity for contractile EP receptors makes it a highly effective uterotonic agent. Further head-to-head in-vitro and clinical studies are warranted to precisely delineate the comparative efficacy and safety profiles of these important obstetrical drugs. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future research in this critical area of women's health.
References
A Comparative Analysis of Meteneprost Dosages in Conjunction with Mifepristone for Medical Abortion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Meteneprost when used in combination with mifepristone (B1683876) for the termination of early pregnancy. The available clinical data primarily focuses on a single dosage of this compound, which is compared against the more widely studied prostaglandin (B15479496) analogue, misoprostol (B33685). This document synthesizes the existing evidence, presenting quantitative data, experimental protocols, and mechanistic diagrams to facilitate informed research and development.
I. Quantitative Data Summary
Direct comparative studies on different dosages of this compound for first-trimester medical abortion are not available in the current body of scientific literature. However, a significant multicentre, randomized clinical trial conducted by the Indian Council of Medical Research (ICMR) provides robust data on a single 5 mg dosage of this compound vaginal gel. The following tables summarize the efficacy and side effect profile of this regimen in comparison to oral misoprostol, both administered following a 200 mg dose of mifepristone.[1][2]
Table 1: Efficacy of 5 mg this compound vs. 600 µg Oral Misoprostol with 200 mg Mifepristone
| Outcome | 200 mg Mifepristone + 5 mg this compound Vaginal Gel (n=453) | 200 mg Mifepristone + 600 µg Oral Misoprostol (n=440) | p-value |
| Success Rate (Complete Abortion) | 84.6% | 87.7% | Not Significant |
Source: ICMR Task Force Study, 2000.[1]
Another randomized clinical trial also compared a single 5 mg dose of this compound vaginal gel with 600 µg of oral misoprostol following 200 mg of mifepristone in women with up to 56 days of amenorrhea.[3]
Table 2: Comparative Efficacy from a Randomized Clinical Trial
| Outcome | 200 mg Mifepristone + 5 mg this compound Vaginal Gel (n=50) | 200 mg Mifepristone + 600 µg Oral Misoprostol (n=51) | p-value |
| Success Rate (Complete Abortion) | 82% | 88.63% | < 0.05 |
Source: Department of Obstetrics and Gynecology, All India Institute of Medical Sciences, New Delhi.[3]
Table 3: Comparison of Side Effects
| Side Effect | 200 mg Mifepristone + 5 mg this compound Vaginal Gel | 200 mg Mifepristone + 600 µg Oral Misoprostol |
| Nausea | 19.2% | 25.7% |
| Vomiting | 4.6% | 6.8% |
| Diarrhoea | 0.9% | 4.8% |
| Fever > 38°C | Reported in 4.2% of all subjects treated in the study | |
| Severe Abdominal Pain | Reported in 5.0% of all subjects treated in the study | |
| Blood Transfusion Required | 1 subject | 1 subject |
Source: ICMR Task Force Study, 2000.[1]
II. Experimental Protocols
The following is a detailed methodology for the key clinical trial that evaluated the efficacy of 5 mg this compound in combination with mifepristone.
A. Study Design: Multicentre, Randomized, Comparative Clinical Trial (ICMR Task Force Study)
-
Objective: To compare the efficacy and side effects of a single 200 mg dose of mifepristone followed 48 hours later by either 5 mg of this compound (9-methylene PGE2) vaginal gel or 600 µg of oral misoprostol for the termination of pregnancy within 28 days of the missed menstrual period.[1]
-
Participants: A total of 893 healthy women seeking termination of early pregnancy were recruited across multiple centers.[1]
-
Randomization: Subjects were randomly assigned to one of two treatment groups.
-
Treatment Regimen:
-
Outcome Measures:
-
Primary Outcome: Success rate, defined as complete abortion without the need for surgical intervention.
-
Secondary Outcomes: Incidence and severity of side effects (nausea, vomiting, diarrhea, fever, abdominal pain), duration of bleeding, and need for supportive medical intervention (intravenous fluids, blood transfusion).[1]
-
-
Follow-up: Subjects were followed up to assess the completion of the abortion and to monitor for any adverse events.
III. Mandatory Visualizations
A. Signaling Pathway of Mifepristone and this compound in Medical Abortion
Caption: Signaling pathway of mifepristone and this compound.
B. Experimental Workflow for a Comparative Clinical Trial
Caption: Experimental workflow of the ICMR comparative trial.
IV. Discussion and Conclusion
The available evidence from a large-scale clinical trial indicates that a single 5 mg dose of this compound vaginal gel, when administered 48 hours after 200 mg of mifepristone, is a viable option for the termination of early pregnancy, with a success rate of approximately 84.6%.[1] While this was not statistically different from the 87.7% success rate observed with oral misoprostol in the same study, a separate, smaller study did find a statistically significant lower success rate for this compound (82% vs. 88.63%).[1][3]
Notably, the this compound vaginal gel formulation was associated with a lower incidence of gastrointestinal side effects, such as nausea, vomiting, and particularly diarrhea, compared to oral misoprostol.[1] This suggests a potential advantage for this compound in terms of patient tolerability.
The primary limitation in the field is the lack of data on the efficacy and safety of other dosages of this compound in combination with mifepristone for first-trimester medical abortion. Further research, including dose-ranging studies, would be beneficial to optimize the therapeutic window of this compound, potentially improving success rates while maintaining a favorable side effect profile. Such studies would be invaluable for drug development professionals and clinicians seeking to expand the options for medical abortion.
References
- 1. A multicentre randomized comparative clinical trial of 200 mg RU486 (mifepristone) single dose followed by either 5 mg 9-methylene PGE(2) gel (this compound) or 600 microg oral PGE(1) (misoprostol) for termination of early pregnancy within 28 days of missed menstrual period. ICMR Task Force Study. Indian Council of Medical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Early abortion by mifepristone (RU 486) followed by vaginal gel (this compound) versus oral (misoprostol) prostaglandin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Vaginal Meteneprost and Oral Misoprostol for Medical Abortion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prostaglandin (B15479496) analogues, vaginal Meteneprost (a prostaglandin E2 analogue) and oral misoprostol (B33685) (a prostaglandin E1 analogue), when used for the termination of early pregnancy in conjunction with mifepristone (B1683876). This objective analysis is supported by experimental data from clinical trials to inform research and development in reproductive health.
Mechanism of Action
Both this compound and misoprostol are synthetic prostaglandins (B1171923) that induce uterine contractions and cervical ripening, essential for the expulsion of uterine contents. Their primary mechanism involves binding to and activating prostaglandin E (EP) receptors in the myometrium and cervix.
-
This compound (9-methylene PGE2): As a prostaglandin E2 analogue, this compound primarily interacts with EP receptors, particularly the EP1 and EP3 subtypes, which are coupled to Gq proteins. Activation of these receptors initiates a signaling cascade that increases intracellular calcium concentrations, leading to smooth muscle contraction in the uterus.
-
Misoprostol (PGE1 analogue): Misoprostol also exerts its effects through EP receptors. Its binding similarly triggers uterine contractions and promotes cervical softening and dilation, facilitating the termination of pregnancy.
Signaling Pathway for Uterine Contraction
The binding of prostaglandin analogues like this compound and misoprostol to their respective G-protein coupled receptors on myometrial cells initiates a cascade of intracellular events culminating in uterine muscle contraction.
Caption: Signaling pathway of prostaglandin-induced uterine contraction.
Quantitative Data Comparison
The following table summarizes the key quantitative data from a large multicentre, randomized, comparative clinical trial conducted by the Indian Council of Medical Research (ICMR) involving 893 subjects for the termination of pregnancy within 28 days of the missed period.[1] All subjects received a single 200 mg oral dose of mifepristone 48 hours prior to the administration of the prostaglandin.
| Parameter | Vaginal this compound (5 mg 9-methylene PGE2 gel) | Oral Misoprostol (600 µg) |
| Number of Subjects | 453 | 440 |
| Success Rate (Complete Abortion) | 84.6% | 87.7% |
| Side Effects | ||
| - Nausea | 19.2% | 25.7% |
| - Vomiting | 4.6% | 6.8% |
| - Diarrhoea | 0.9% | 4.8% |
| - Fever (>38°C) | Not significantly different between groups | Not significantly different between groups |
| - Severe Abdominal Pain | Not significantly different between groups | Not significantly different between groups |
| Blood Transfusion Required | 1 subject (0.22%) | 1 subject (0.23%) |
A smaller randomized clinical trial (n=101) comparing a 200 mg dose of mifepristone followed by either 5 mg of vaginal this compound gel or 600 µg of oral misoprostol reported a success rate of 82% for the this compound group and 88.63% for the misoprostol group.[2] The average duration of bleeding was approximately 9-10 days for both groups in cases of complete abortion.[2]
Pharmacokinetics
Detailed pharmacokinetic data for vaginal this compound is limited. However, data from dinoprostone (B10761402) (a naturally occurring PGE2) vaginal gel can provide some insights. Oral misoprostol is rapidly absorbed.
| Pharmacokinetic Parameter | Vaginal this compound (PGE2 analogue - Inferred from Dinoprostone data) | Oral Misoprostol (PGE1 analogue) |
| Time to Peak Plasma Concentration (Tmax) | Approximately 0.5 - 0.75 hours | Approximately 30 minutes |
| Bioavailability | Systemic absorption is variable with vaginal administration. | Rapidly and extensively absorbed. |
| Metabolism | Rapidly metabolized in lungs, kidneys, spleen, and liver. | Rapidly de-esterified to its active metabolite, misoprostol acid. |
| Half-life | Short, approximately 2.5-5 minutes for dinoprostone. | The active metabolite has a half-life of 20-40 minutes. |
Experimental Protocols
The following outlines a typical experimental protocol for a randomized clinical trial comparing vaginal this compound and oral misoprostol for early medical abortion, based on the ICMR multicentre trial.[1]
Study Design
A multicentre, randomized, comparative clinical trial.
Participant Selection Criteria
-
Inclusion Criteria: Healthy women with an intrauterine pregnancy of up to 28 days of missed menstrual period, confirmed by clinical examination and/or ultrasound. Participants must provide informed consent.
-
Exclusion Criteria: Contraindications to mifepristone or prostaglandins, such as chronic adrenal failure, hemorrhagic disorders, or known allergy to the drugs.
Treatment Regimen
-
Day 1: All participants receive a single oral dose of 200 mg mifepristone.
-
Day 3 (48 hours later): Participants are randomized to one of two groups:
-
Group A (this compound): Receive 5 mg of 9-methylene PGE2 as a vaginal gel.
-
Group B (Misoprostol): Receive 600 µg of oral PGE1 (misoprostol).
-
-
Follow-up: Participants are monitored for bleeding, side effects, and expulsion of the products of conception. A follow-up visit is scheduled to confirm the completion of the abortion, typically through clinical examination and/or ultrasound.
Outcome Measures
-
Primary Outcome: Success rate, defined as complete abortion without the need for surgical intervention.
-
Secondary Outcomes: Incidence and severity of side effects (nausea, vomiting, diarrhoea, fever, abdominal pain), duration of bleeding, and need for supportive medical intervention (e.g., blood transfusion).
Experimental Workflow
The following diagram illustrates the typical workflow of a clinical trial comparing vaginal this compound and oral misoprostol for medical abortion.
Caption: Workflow of a clinical trial comparing the two drugs.
Conclusion
Both vaginal this compound and oral misoprostol, when used as part of a combined regimen with mifepristone, are effective for the termination of early pregnancy. The reviewed clinical trial data suggests that oral misoprostol may have a slightly higher success rate.[1] Gastrointestinal side effects such as nausea, vomiting, and diarrhoea were reported more frequently in the oral misoprostol group. The choice between these two prostaglandin analogues may depend on a balance between efficacy, side effect profile, and patient preference. Further research into the specific pharmacokinetics of vaginal this compound would be beneficial for a more complete comparison.
References
- 1. A multicentre randomized comparative clinical trial of 200 mg RU486 (mifepristone) single dose followed by either 5 mg 9-methylene PGE(2) gel (this compound) or 600 microg oral PGE(1) (misoprostol) for termination of early pregnancy within 28 days of missed menstrual period. ICMR Task Force Study. Indian Council of Medical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early abortion by mifepristone (RU 486) followed by vaginal gel (this compound) versus oral (misoprostol) prostaglandin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Meteneprost and Other Prostaglandins in Clinical Applications
In the landscape of synthetic prostaglandin (B15479496) analogues, Meteneprost, a 9-methylene PGE₂ derivative, has been evaluated for its clinical efficacy, particularly in the termination of early pregnancy. This guide provides a statistical analysis of the success rates of this compound in comparison to other widely used prostaglandins (B1171923), namely Misoprostol (a PGE₁ analogue) and Dinoprostone (a PGE₂ analogue), based on available clinical trial data. The focus will be on their application in obstetrics and gynecology, specifically for early pregnancy termination and labor induction.
Comparative Efficacy in Termination of Early Pregnancy
A significant multicenter, randomized clinical trial provides direct comparative data on the success rates of this compound versus Misoprostol for the termination of pregnancy within 28 days of a missed menstrual period. Both prostaglandins were administered following a single dose of 200 mg RU486 (Mifepristone).
Data Summary: this compound vs. Misoprostol for Early Pregnancy Termination
| Outcome Measure | This compound (5 mg 9-methylene PGE₂ vaginal gel) | Misoprostol (600 µg oral PGE₁) | Statistical Significance |
| Success Rate | 84.6% (out of 453 women)[1] | 87.7% (out of 440 women)[1] | Not significantly different[1] |
| Onset of Bleeding | Majority (90%) started bleeding within 72 hours[1] | Majority (90%) started bleeding within 72 hours[1] | No significant difference |
| Average Duration of Bleeding | Approximately 7 days | Approximately 7 days | No significant difference |
Adverse Effects
Gastrointestinal side effects were more frequently reported in the group treated with oral Misoprostol compared to the this compound vaginal gel.
| Adverse Effect | This compound | Misoprostol |
| Nausea | 19.2% | 25.7% |
| Vomiting | 4.6% | 6.8% |
| Diarrhea | 0.9% | 4.8% |
Experimental Protocol: Termination of Early Pregnancy
This study was a multicenter, randomized, comparative clinical trial.
-
Participants : 893 women seeking termination of pregnancy within 28 days of their missed period.
-
Intervention :
-
All participants received a single oral dose of 200 mg RU486 (Mifepristone).
-
48 hours later, participants were randomized to receive either:
-
5 mg of 9-methylene PGE₂ vaginal gel (this compound).
-
600 µg of oral PGE₁ (Misoprostol).
-
-
-
Primary Outcome : Successful termination of pregnancy.
Comparative Efficacy of Other Prostaglandins in Labor Induction
Data Summary: Misoprostol vs. Dinoprostone for Labor Induction at Term
A meta-analysis of eight randomized controlled trials (RCTs) involving 1,801 participants provides a robust comparison of intravaginal Misoprostol and Dinoprostone for labor induction in women with an unfavorable cervix at term.
| Outcome Measure | Misoprostol | Dinoprostone | Risk Ratio (RR) [95% CI] |
| Vaginal Delivery within 24h | No significant difference | No significant difference | 1.08 [0.97, 1.20] |
| Cesarean Delivery | No significant difference | No significant difference | 0.95 [0.74, 1.21] |
| Need for Oxytocin (B344502) Augmentation | Significantly less | More required | 0.83 [0.71, 0.97] |
| Uterine Tachysystole | No significant difference | No significant difference | - |
| Uterine Hyperstimulation | No significant difference | No significant difference | - |
| NICU Admissions | No significant difference | No significant difference | - |
Another meta-analysis of eight studies (1669 women) also found that Misoprostol required less oxytocin augmentation compared to Dinoprostone, with similar safety outcomes.
Experimental Protocol: Labor Induction
The general methodology for clinical trials comparing prostaglandins for labor induction follows a structured approach.
-
Participants : Pregnant women at term (typically 37-42 weeks) with a singleton pregnancy and an unfavorable cervix (low Bishop score), requiring induction of labor.
-
Intervention :
-
Randomized assignment to receive either intravaginal Misoprostol or intravaginal Dinoprostone.
-
Dosage and frequency of administration are defined per study protocol.
-
-
Primary Outcomes :
-
Time to vaginal delivery.
-
Vaginal delivery rate within 24 hours.
-
Mode of delivery (vaginal vs. cesarean).
-
-
Secondary Outcomes :
-
Need for oxytocin augmentation.
-
Maternal and neonatal morbidity.
-
Incidence of adverse effects such as uterine hyperstimulation.
-
Signaling Pathways of Prostaglandins
Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface, initiating intracellular signaling cascades.
-
PGE₂ analogues (like Dinoprostone and likely this compound) : These bind to EP receptors (EP1, EP2, EP3, EP4), which can lead to varied cellular responses depending on the receptor subtype and tissue. In the uterus, activation of these receptors is involved in myometrial contractions and cervical ripening.
-
PGE₁ analogues (like Misoprostol) : Misoprostol also interacts with EP receptors to induce uterine contractions and cervical softening.
Conclusion
The available evidence indicates that this compound is a viable alternative to Misoprostol for the termination of early pregnancy, with a comparable success rate and a potentially more favorable side-effect profile, particularly concerning gastrointestinal issues. However, there is a lack of published, direct, large-scale comparative studies evaluating the efficacy of this compound for labor induction against other prostaglandins like Misoprostol and Dinoprostone.
For labor induction, both intravaginal Misoprostol and Dinoprostone are effective, with Misoprostol showing a potential advantage in reducing the need for subsequent oxytocin augmentation. The choice of prostaglandin should be guided by clinical context, institutional protocols, and consideration of the specific side-effect profiles of each agent. Further research would be beneficial to directly compare the efficacy and safety of this compound with other prostaglandins in the context of labor induction.
References
Comparative Binding Affinity of Meteneprost to Prostaglandin Receptors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding affinity of Meteneprost to prostaglandin (B15479496) (PG) receptors. While quantitative binding data for this compound is limited in publicly accessible literature, this document summarizes its known selectivity and compares it with the well-characterized binding profiles of other key prostaglandin analogs.
This compound is recognized as a selective agonist for the prostaglandin E2 receptor subtype 2 (EP2).[1] This selectivity distinguishes it from many other prostaglandin analogs that often exhibit broader binding profiles across the various prostanoid receptors. Understanding these binding affinities is crucial for predicting pharmacological effects, off-target interactions, and for the development of more selective therapeutic agents.
Comparative Binding Affinities of Prostaglandin Analogs
The following table summarizes the binding affinities (Ki in nM) of several common prostaglandin analogs across a range of prostanoid receptors. Lower Ki values indicate higher binding affinity. This data, gathered from radioligand binding assays, highlights the diverse selectivity profiles of these compounds.
| Compound | EP1 | EP2 | EP3 | EP4 | FP | DP | IP | TP |
| This compound | Data not available | Primary Target | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dinoprostone (PGE2) | 14-36 | Similar to EP4 | 0.6-3.7 | Similar to EP2 | >100 | >100 | >100 | >100 |
| Misoprostol | 120 | Binds | Binds | Data not available | Data not available | Data not available | Data not available | Data not available |
| Latanoprost acid | 119 (EC50) | Data not available | Data not available | Data not available | 98 | Data not available | Data not available | Data not available |
| Travoprost acid | 9540 | Data not available | 3501 | 41000 | 35 | 52000 | >90000 | 121000 |
| Bimatoprost acid | 95 | Data not available | 387 | Data not available | 83 | Data not available | Data not available | Data not available |
Note: Data for Dinoprostone (PGE2) and Misoprostol are presented as ranges or qualitative descriptions based on available literature. EC50 values for Latanoprost acid indicate functional potency.
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. These assays are fundamental in pharmacology for determining the affinity of a ligand for a receptor.
General Protocol for Competitive Radioligand Binding Assay:
-
Receptor Preparation: Membranes from cells stably expressing the specific prostaglandin receptor subtype are prepared.
-
Radioligand Incubation: A known concentration of a radiolabeled prostaglandin (e.g., [³H]-PGE2 for EP receptors) is incubated with the receptor-containing membranes.
-
Competitive Binding: Increasing concentrations of the unlabeled test compound (e.g., this compound or other prostaglandin analogs) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[2]
References
Safety Operating Guide
Personal protective equipment for handling Meteneprost
Essential Safety and Handling Guide for Meteneprost
This guide provides crucial, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance in a laboratory setting. This compound, a prostaglandin (B15479496) analogue, requires careful handling due to its potent biological activity.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the correct and consistent use of Personal Protective Equipment (PPE). A thorough risk assessment should always be conducted before beginning any procedure.[1]
Summary of Recommended PPE
| PPE Category | Minimum Requirement | High-Risk Operations (e.g., handling concentrates, risk of splashing) |
| Body Protection | Disposable gown or lab coat.[1][2] | Disposable gown or a "bunny suit" style coverall for full-body protection.[1][3] |
| Hand Protection | Powder-free nitrile or neoprene gloves.[4] | Double-gloving with chemotherapy-rated gloves.[1][4] |
| Eye and Face Protection | Safety glasses with side shields. | Chemical splash goggles and a face shield.[1][2][3][4] |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area or chemical fume hood.[1] | A NIOSH-approved respirator may be necessary if there is a risk of aerosolization and work is not conducted in a fume hood.[2][3] |
| Foot Protection | Closed-toe shoes.[1][2] | Chemical-resistant shoe covers.[4] |
Operational Plan for Handling this compound
Proper handling procedures are critical to prevent accidental exposure and maintain the integrity of the compound.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated, well-ventilated, and restricted-access area.
-
Chemical Fume Hood: Whenever possible, manipulations of this compound, especially of the pure substance or concentrated solutions, should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Spill Kit: Ensure a spill kit appropriate for hazardous drugs is readily available.
Step-by-Step Handling Procedure
-
Donning PPE: Before entering the designated handling area, put on all required PPE in the correct order: gown, shoe covers, mask/respirator, eye protection, and finally, gloves (the outer pair if double-gloving).
-
Preparation of Work Surface: Cover the work surface with a disposable, absorbent, plastic-backed liner.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure. Use a dedicated set of utensils.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid generating dust.
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and appropriate hazard warnings.
-
Transporting: When moving this compound within the facility, use a secondary, sealed, and shatter-proof container.
Post-Handling Procedures
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate deactivating agent, followed by a cleaning agent.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to all applicable federal, state, and local regulations.[5][6]
Waste Segregation and Collection
-
Solid Waste: All solid waste, including gloves, gowns, weigh boats, and paper towels, should be collected in a designated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour this compound solutions down the drain.[7]
-
Sharps: Any needles or syringes used must be disposed of in a NIOSH-approved sharps container for hazardous drug waste.[5]
Disposal Pathway
-
Collection: All hazardous waste containers should be sealed when full.
-
Storage: Store waste in a secure, designated area away from general laboratory traffic.
-
Pickup: Arrange for pickup and disposal by a licensed hazardous waste management company.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. ph.health.mil [ph.health.mil]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
